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Id-2 protein

Cat. No.: B1177125
CAS No.: 146990-20-7
Attention: For research use only. Not for human or veterinary use.
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Description

The Id-2 (Inhibitor of DNA Binding 2) protein is a dominant-negative helix-loop-helix (HLH) transcriptional regulator that lacks a basic DNA-binding domain . This protein is a crucial research tool for investigating cellular processes such as differentiation, proliferation, and cell cycle control. By forming inactive heterodimers with basic HLH (bHLH) transcription factors, Id-2 blocks their ability to bind DNA and drive the expression of genes essential for cell lineage commitment and differentiation, thereby maintaining a progenitor-like state . Beyond its classical role, Id-2 has significant research value in oncology and development. It can promote cell cycle progression by binding to and inhibiting the tumor suppressor retinoblastoma protein (pRb) and related pocket proteins . Studies have shown that Id-2 can augment apoptosis in certain cell lines through a mechanism independent of its HLH domain and linked to the expression of the proapoptotic gene BAX . Its function is highly cell-context dependent, with research implicating it in the pathogenesis of various cancers, including Ewing sarcoma, glioblastoma, and breast cancer, where it often influences tumor growth, invasion, and chemoresistance . In developmental biology, Id-2 is a key marker of stemness and is involved in placental development, retinal Müller glial cell fate, and immune cell regulation . This product is a recombinant Human Id-2 protein, expressed in E. coli with a high purity of >90% . It is provided as a liquid or lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

146990-20-7

Molecular Formula

C14H19BO2

Synonyms

Id-2 protein

Origin of Product

United States

Molecular Mechanisms of Id 2 Protein Action

Id-2 Protein Interactions with Basic Helix-Loop-Helix (bHLH) Transcription Factors

Id-2 functions as a dominant-negative regulator of bHLH transcription factors by interfering with their ability to bind DNA and activate transcription uniprot.orggenecards.orgoup.comnih.govwikipedia.org. This is achieved through the formation of heterodimers.

Heterodimerization with E Proteins (Class I bHLH Factors) and Consequences for DNA Binding

E proteins (e.g., E12, E47, HEB, E2-2) are ubiquitously expressed Class I bHLH transcription factors that bind to E-box DNA sequences (CANNTG) as homodimers or heterodimers to activate target gene transcription nih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.netashpublications.org. Id-2 contains an HLH domain that allows it to heterodimerize with E proteins nih.govwikipedia.orgfrontiersin.orgfrontiersin.org. However, because Id-2 lacks the basic DNA-binding region present in bHLH proteins, the resulting E-Id-2 heterodimer is unable to bind to E-box sequences on DNA nih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.org. This effectively sequesters the E protein in a non-functional complex, preventing it from forming transcriptionally active dimers and binding to its target DNA sites nih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.org.

Modulation of Tissue-Restricted bHLH Factors (Class II bHLH Factors) Activity

Class II bHLH factors are expressed in a tissue-restricted manner and often heterodimerize with E proteins to regulate the transcription of genes involved in specific differentiation programs wikipedia.orgashpublications.orgelifesciences.org. Id-2 can also heterodimerize with these tissue-restricted bHLH proteins, often indirectly by sequestering their E protein partners wikipedia.orgfrontiersin.orgashpublications.orgnih.gov. By reducing the availability of free E proteins, Id-2 can inhibit the formation of functional Class I/Class II bHLH heterodimers, thereby modulating the activity of these tissue-restricted factors and influencing differentiation processes wikipedia.orgfrontiersin.orgashpublications.orgelifesciences.orgnih.gov. For example, Id-2 has been shown to regulate lymphoid and erythroid development potentially through interactions with different target proteins, including preventing E protein homodimerization or heterodimerization with tissue-restricted bHLH proteins nih.gov.

Impact on E-box Dependent Gene Transcription

The primary consequence of Id-2's interaction with bHLH factors, particularly E proteins, is the repression of E-box dependent gene transcription nih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.org. Genes regulated by bHLH transcription factors often contain E-box elements in their promoter or enhancer regions nih.govfrontiersin.orgfrontiersin.org. By forming inactive heterodimers, Id-2 prevents bHLH complexes from binding to these E-box sequences, thus inhibiting the initiation of transcription of target genes nih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.org. This dominant-negative mechanism is a key way Id-2 influences various cellular processes, including differentiation and proliferation uniprot.orggenecards.orgoup.comwikipedia.org.

Interactions of this compound with Retinoblastoma (pRb) Family Proteins

In addition to its interactions with bHLH factors, Id-2 has been shown to interact with members of the Retinoblastoma (pRb) family of tumor suppressor proteins pnas.orgnih.govnih.govnih.govnih.govnih.govresearchgate.net. The pRb family, consisting of pRb (p105), p107 (pRBL1), and p130 (pRBL2), are key regulators of the cell cycle, primarily by binding to and inhibiting E2F transcription factors nih.govahajournals.orgpnas.orgsdbonline.orgatlasgeneticsoncology.orgsdbonline.orgwikigenes.orgencyclopedia.pub.

Abrogation of Growth-Suppressing Functions of pRb Family Members

A significant consequence of Id-2 binding to pRb family proteins is the abrogation of their growth-suppressing functions nih.govnih.govnih.gov. The pRb family proteins normally exert their inhibitory effect on cell cycle progression, particularly at the G1/S transition, by binding to E2F transcription factors and repressing the expression of genes required for DNA synthesis and cell cycle progression ahajournals.orgpnas.orgsdbonline.orgatlasgeneticsoncology.orgsdbonline.orgwikigenes.orgencyclopedia.pub. When Id-2 binds to pRb, p107, or p130, it interferes with their ability to properly regulate the cell cycle nih.govnih.govnih.gov. This interaction can lead to the release or activation of E2F transcription factors, promoting cell cycle entry and proliferation nih.govnih.govnih.govahajournals.org. Studies have shown that expression of Id-2 can reverse the cell cycle arrest induced by pRb family members nih.govnih.gov. This antagonistic effect on pRb family function contributes to Id-2's role in promoting cell proliferation and inhibiting differentiation pnas.orgnih.govnih.govnih.govnih.govresearchgate.net.

Here is a summary of key interactions and their consequences:

Interactions of this compound with Other Transcriptional Regulators and Signaling Molecules

Beyond their well-established interactions with bHLH proteins, Id-2 engages with a diverse array of other transcriptional regulators and signaling molecules. These interactions contribute to the multifaceted roles of Id-2 in cellular processes such as differentiation, proliferation, and development.

Association with ETS Family Transcription Factors

Id proteins, including Id2, can interact with members of the ETS family of transcription factors nih.govaacrjournals.orgnih.govembopress.orgresearchgate.net. This association is significant because ETS proteins recognize unique DNA sequences called ETS binding sites (EBS) and are involved in regulating various cellular processes, including proliferation, differentiation, and development. The interaction between Id proteins and ETS transcription factors can disrupt the recruitment of ETS proteins to their DNA binding sites, thereby inhibiting their transcriptional activity nih.govembopress.orgresearchgate.net. Studies have shown that Id proteins bind to the ETS DNA-binding domain embopress.orgoup.com.

Specific examples of ETS family members that interact with Id2 include the ternary complex factors (TCFs) such as Elk-1, SAP-1, and SAP-2/ERP/Net embopress.orgoup.com, and ETS2 nih.gov. These interactions can influence the expression of downstream genes. For instance, Id proteins can inhibit nucleoprotein complex formation by TCFs on the c-fos serum response element (SRE), leading to a downregulation of c-fos promoter activation embopress.org. The interaction with ETS proteins has also been implicated in regulating genes like FOS, TERT, and CDKN2a nih.gov. Recent research in microglia exposed to glioma cells revealed an increase in ID2-ETS2 protein interactions, suggesting a role for this axis in the transcriptional acquisition of a pro-tumoral microglial phenotype nih.gov.

Modulation of Pax Transcription Factor Activity

Id proteins, including Id2, functionally interact with members of the Pax family of transcription factors, specifically Pax-2, Pax-5, and Pax-8 researchgate.netnih.gov. Pax proteins contain a conserved paired DNA-binding domain and play crucial roles in various developmental processes, including B lymphopoiesis where Pax-5 is essential nih.gov. The interaction between Id proteins and Pax proteins occurs through the paired DNA-binding domain of the Pax factors nih.gov.

This binding leads to the disruption of DNA-bound complexes containing Pax proteins, effectively antagonizing their transcriptional activity researchgate.netnih.gov. Research has demonstrated that Id proteins modulate the transcriptional activity mediated by Pax-5 complexes on the B-cell-specific mb-1 promoter nih.gov. The delicate balance between Pax5 and Id2 activities is critical for regulating the expression of genes such as activation-induced cytidine (B196190) deaminase (AID), which is indispensable for class switch recombination in B cells nih.gov. Id2 has been shown to suppress AID gene expression by repressing Pax5 activity nih.gov. The antagonistic effect of Id2 on Pax5 appears to be a key mechanism in the negative regulation of AID expression nih.gov.

Interaction with PU.1

PU.1, an ETS family transcription factor, is another protein with which Id2 interacts nih.gov. PU.1 plays a critical regulatory role in erythromyeloid development nih.gov. The interaction between Id2 and PU.1 has been observed in hematopoietic cells through coimmunoprecipitation experiments nih.gov. This interaction suggests that Id2 can influence PU.1 transcriptional activity nih.gov.

Studies have indicated that Id2 can repress PU.1 transcriptional activity nih.gov. Furthermore, the interaction between Id2 and PU.1 may interfere with the interaction between GATA-1 and PU.1 nih.gov. The antagonistic interaction between PU.1 and GATA-1 is a critical determinant in initiating either the myeloid or the erythroid differentiation program nih.gov. High levels of Id2 can lead to decreased GATA-1 and PU.1 interaction, which in turn releases PU.1-mediated repression of GATA-1 activity and promotes the erythroid program nih.gov. Conversely, low levels of Id2 may favor increased GATA-1 and PU.1 interaction nih.gov. Additionally, PU.1 can influence the expression of Id2; the upregulation of Id2 by PU.1 in early hematopoietic progenitors may serve as an indirect mechanism by which PU.1 represses the activity of E2A, a bHLH protein nih.gov.

Association with NEDD9/HEF1

Id2 has been shown to associate with NEDD9 (Neural precursor cell expressed, developmentally down-regulated 9), also known as HEF1 (Human Enhancer of Filamentation 1) or CasL (CRK-associated substrate-related protein, Lymphocyte type) uniprot.orguniprot.orgwikidoc.orggenecards.orggenecards.org. NEDD9 is a scaffolding protein that plays a central coordinating role in tyrosine-kinase-based signaling related to cell adhesion, migration, and invasion genecards.orguniprot.org. It is a member of the CAS (Crk-associated substrate) protein family genecards.org. The interaction between Id2 and NEDD9 has been reported in multiple contexts uniprot.orguniprot.orgwikidoc.orggenecards.orggenecards.org.

Interactions with GATA4 and NKX2-5

Id2 interacts with the cardiac transcription factors GATA4 and NKX2-5 uniprot.orguniprot.orggenecards.orgresearchgate.net. GATA4 and NKX2-5 are essential regulators of heart development and function uniprot.orgacs.orgnih.govplos.org. Coimmunoprecipitation studies have demonstrated the physical association between Id proteins (including Id1, Id2, and Id3) and both GATA4 and NKX2-5 researchgate.net.

Interestingly, GATA4 and NKX2-5 have been shown to act as upstream regulators of Id2 expression nih.gov. They can induce Id2 expression by binding to specific functional motifs located within the Id2 promoter region nih.gov. Conversely, Id proteins can inhibit the synergistic transcriptional activation mediated by GATA4 and NKX2-5 researchgate.net. This inhibition may occur due to the disruption of DNA binding by GATA4 and NKX2-5 or interference with their mutual interaction researchgate.net. The interaction between GATA4 and NKX2-5 involves the second zinc finger domain of GATA4 and the homeodomain of NKX2-5 acs.orgnih.govplos.org.

The reciprocal regulation between Id2 and these cardiac transcription factors suggests a complex feedback loop that may be involved in regulating cardiogenesis nih.gov.

Interplay with CLOCK-BMAL1 Heterodimer in Circadian Regulation

Id-2 is a rhythmically expressed transcriptional repressor that participates in the regulation of the circadian clock. nih.govresearchgate.netuniprot.orgnih.gov Studies have shown that Id-2 can interact with the core components of the circadian clock, the CLOCK-BMAL1 heterodimer. uniprot.orgnih.govresearchgate.netuniprot.orguniprot.org This interaction allows Id-2 to suppress the transactivation potential of CLOCK-BMAL1 on target genes, such as mPer1 and other clock-controlled genes. nih.govuniprot.orgnih.gov

Research using Id2-deficient mice has revealed circadian phenotypes, including disrupted locomotor activity rhythms and an enhanced photoentrainment response. nih.govuniprot.org Misregulation of clock-controlled genes has been observed in the liver of Id2 null mice, along with associated alterations in lipid homeostasis. nih.govuniprot.org These findings suggest that Id-2 contributes to both the input and output components of the circadian clock, potentially through its interaction with CLOCK and BMAL1. nih.govuniprot.org

Coimmunoprecipitation and mammalian two-hybrid analyses have demonstrated the capability of Id-2 to complex directly with both CLOCK and BMAL1. nih.govresearchgate.net The interaction is suggested to occur via the HLH domain of Id-2, as deletion of this domain renders Id-2 ineffective at inhibiting CLOCK-BMAL1 transactivation. nih.gov Furthermore, overexpression of CLOCK and BMAL1 in the presence of Id-2 results in a significant reduction in their nuclear localization, indicating that Id-2 can sequester CLOCK and BMAL1 in the cytoplasm. nih.govuniprot.orgresearchgate.net

Interaction with IFI204

Id-2 has been shown to interact with IFI204. uniprot.orguniprot.orggenecards.orgmybiosource.com IFI204 is a member of the p200 family of proteins, which are known to be involved in regulating cell proliferation and differentiation. nih.gov In the context of myoblast differentiation, IFI204 can bind to Id proteins, including Id-2, through its basic domain and the HLH domain of Id proteins. nih.gov This interaction can decrease or prevent the inhibition of basic HLH proteins like MyoD and E47 by Id proteins, thereby contributing to a positive feedback loop that boosts the transcriptional activity of MyoD towards its target genes, including Ifi204. nih.gov

Modulation of HIF-1α Activity

Id-2 plays a role in modulating the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor involved in the cellular response to hypoxia. researchgate.netnih.govnih.govresearchgate.net Research indicates that Id-2 can promote HIF-1α expression and stability. researchgate.net One proposed mechanism involves Id-2 binding to the von Hippel-Lindau (VHL) protein, which interferes with the proteasomal degradation of HIF-1α. researchgate.net This interaction provides an alternative mechanism to low oxygen levels for stabilizing and increasing HIF-1α expression. researchgate.net

Furthermore, HIF-1α has been shown to directly regulate the transcription of Id2 through identified HIF-1 response elements (HREs) in the Id2 promoter. researchgate.netnih.gov This suggests a positive feedback loop where HIF-1α and Id-2 enforce each other's expression. researchgate.net Hypoxia has been demonstrated to induce Id2 expression in neuroblastoma cells through a transcription-dependent mechanism involving HIF-1 binding to the Id2 promoter. nih.gov This hypoxia-induced Id-2 expression could contribute to the dedifferentiation observed in hypoxic neuroblastoma cells. nih.gov

Structural Determinants of this compound Function

The function of this compound is intrinsically linked to its structure, which includes a characteristic helix-loop-helix (HLH) domain and flanking N-terminal and C-terminal regions. nih.govuniprot.orgprospecbio.comoup.comahajournals.orgmdpi.com

Role of the HLH Domain in Protein-Protein Interactions

The HLH domain is a conserved structural motif present in Id proteins and is critical for their function. nih.govuniprot.orgprospecbio.comoup.comahajournals.orgwikipedia.orgwikidoc.orgmdpi.comnovusbio.com This domain mediates protein-protein interactions, particularly the formation of heterodimers with basic HLH transcription factors. nih.govuniprot.orgprospecbio.comoup.comahajournals.orgwikipedia.org By forming these heterodimers, Id-2 inhibits the DNA-binding activity of basic HLH proteins, acting in a dominant-negative manner. nih.govuniprot.orgprospecbio.comoup.comahajournals.orgwikipedia.orgwikidoc.org The HLH domain tends to dimerize into a four-helix bundle. mdpi.com The interaction between Id-2 and CLOCK-BMAL1, for instance, is suggested to occur via the HLH domain. nih.gov The HLH domain is also involved in the interaction of Id-2 with IFI204. nih.gov While the HLH domain is essential for many of Id-2's inhibitory functions, some activities, such as Id-2-mediated apoptosis, can occur independently of HLH-mediated dimerization. nih.gov

Significance of the N-Terminal Region for Specific Functions

The N-terminal region of Id-2, while often described as flexible, plays a significant role in specific functions. nih.govmdpi.com Studies have indicated that the ability of Id-2 to promote cell death resides in its N-terminal region and is associated with the enhanced expression of proapoptotic genes like BAX. nih.gov This suggests that the N-terminal region may function within the nucleus to promote apoptosis, potentially by interacting directly or indirectly with transcription complexes mediating the expression of cell death genes. nih.gov

Phosphorylation near the N-terminus of Id-2 has been identified as a regulatory mechanism affecting its steady-state protein levels by altering the rate of proteasome-dependent degradation. nih.gov Loss of N-terminal phosphorylation can impact the ability of the anaphase promoting complex/cyclosome (APC/C) to bind to Id-2, even if the C-terminal targeting motif is intact. nih.gov This highlights the importance of the N-terminal region in modulating this compound stability and function. nih.gov

Influence of C-Terminal Regions on Protein Stability and Function

The C-terminal region of Id-2 also contributes to its function and stability. nih.govahajournals.orgmdpi.com Alterations in the C-termini of Id proteins have been shown to regulate protein stability and dominant-negative function. ahajournals.org The C-terminal region of Id-2 contains a DEAD-box domain, which can serve as a recognition site for the APC/C, an E3 ubiquitin ligase that targets proteins for proteasomal degradation. nih.gov This suggests a role for the C-terminus in regulating this compound turnover. nih.gov

Furthermore, studies on recombinant full-length this compound have shown that while the N-terminus remains highly flexible, the HLH domain and, surprisingly, part of the C-terminus corresponding to the nuclear export signal (NES), are involved in forming more rigid structures during self-assembly. mdpi.com This indicates that the C-terminal region, particularly the NES motif, can influence the protein's structural dynamics and potentially its interaction with nuclear export receptors, affecting its subcellular localization. mdpi.com The C-terminal region is also important for stable expression and function of Id-2. nih.gov

Regulation of Id 2 Protein Expression and Activity

Transcriptional Regulation of the ID2 Gene

The promoter region of the ID2 gene serves as a convergence point for numerous signaling pathways, integrating diverse cellular cues to modulate Id-2 production.

Myc proto-oncogenes, notably c-Myc and N-Myc, are recognized activators of ID2 gene transcription. Research indicates that Myc proteins directly interact with and stimulate the ID2 promoter. aacrjournals.orgpsu.edu This activation is contingent upon the presence of specific Myc consensus E boxes within the ID2 gene's regulatory sequences. psu.edu Elevated levels of Id-2 induced by Myc can circumvent the growth inhibitory effects of the retinoblastoma (Rb) protein, thereby fostering cell cycle progression and proliferation. aacrjournals.org In neuroblastoma, a malignancy frequently associated with MYCN amplification, ID2 has been identified as a direct transcriptional target of N-Myc. aacrjournals.org The overexpression of Id-2 in neuroblastoma cells contributes to their transformed phenotype and is necessary for maintaining their aggressive behavior. aacrjournals.org However, some studies have presented conflicting findings regarding the correlation between MYCN and ID2 expression in certain neuroblastoma contexts, although a positive correlation between c-Myc and ID2 expression has been observed in both MYCN-amplified and single-copy tumor samples, as well as in MYCN single-copy cell lines. nih.gov

EWS-ETS fusion proteins, the molecular hallmarks of Ewing family tumors (EFTs), are potent transcriptional activators of the ID2 gene. Common fusion proteins in EFTs, such as EWS-FLI1 and EWS-ERG, have been demonstrated to activate ID2 transcription. nih.gov Analysis using microarrays has shown that the introduction of EWS-ETS fusion genes leads to increased ID2 expression, a phenomenon not observed with normal full-length ETS genes. nih.gov Studies employing ID2 promoter-luciferase reporter constructs have revealed that EWS-ETS-mediated transactivation involves the minimal ID2 promoter and may act in concert with c-Myc within the complete regulatory region. nih.gov Chromatin immunoprecipitation assays have provided evidence of a direct physical interaction between the ID2 promoter and the EWS-FLI1 fusion protein in living cells. nih.gov The elevated levels of ID2 expression consistently found in EFT cell lines and primary tumors suggest that the oncogenic properties of EWS-ETS fusion proteins are, at least in part, mediated by the upregulation of ID2. nih.govnih.gov EWS/ets fusion proteins can activate the ID2 gene through both direct mechanisms and indirectly by activating the c-Myc gene. researchgate.net

Early growth response-1 (Egr-1), a transcription factor rapidly induced by serum and other stimuli, contributes to the regulation of ID2 gene expression, particularly in vascular smooth muscle cells (VSMCs). Interleukin-1β (IL-1β) has been shown to stimulate ID2 expression in VSMCs in a time- and dose-dependent manner, with Egr-1 identified as a key mediator of this effect. nih.govnih.govoup.com Overexpression of Egr-1 in VSMCs leads to increased ID2 expression, while inhibiting Egr-1 activity, such as through the expression of the Egr-1 repressor NAB2, abolishes IL-1β-induced ID2 expression. nih.govoup.com Reporter assays indicate that Egr-1 transactivates the ID2 promoter by binding to specific sites. nih.govoup.com Both electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation have confirmed the direct binding of Egr-1 protein to the ID2 promoter region, with a functional Egr-1 binding site located between nucleotides -723 and -712 in the human ID2 promoter. nih.govoup.com

CCAAT/enhancer binding protein β (C/EBPβ), a transcription factor involved in processes like adipogenesis and mammary gland development, directly regulates the transcription of the ID2 gene. Studies have established ID2 as a direct target of C/EBPβ. nih.govoup.com Nuclear translocation of C/EBPβ can rapidly induce the expression of endogenous ID2. nih.gov Reporter assays have shown that C/EBPβ transactivates the ID2 promoter, with the most proximal of three potential C/EBPβ binding sites in the 2.3 kb promoter region being primarily responsible for this effect. nih.govoup.com EMSA has confirmed the binding of C/EBPβ to this core sequence, and chromatin immunoprecipitation has further validated the presence of C/EBPβ at the ID2 promoter region in vivo. nih.gov Reduced ID2 expression has been observed in the mammary glands of C/EBPβ-deficient mice during pregnancy, underscoring the role of C/EBPβ in regulating ID2 expression in this physiological context. nih.gov While some reports suggest a negative regulatory effect of C/EBPβ on ID2 expression, other findings indicate a positive role, suggesting that the regulatory outcome may be context-dependent. nih.gov

Regulatory factor X1 (RFX1) is another transcription factor implicated in the transcriptional control of the ID2 gene. RFX1 is involved in the immediate early response of ID2 gene expression induced by serum stimulation. nih.govnih.govresearchgate.net A consensus binding site for RFX1, located 3.0 kb upstream of the transcription initiation site, has been identified as the serum response element (SRE) in the ID2 gene. nih.gov Both in vitro gel shift assays and in vivo chromatin immunoprecipitation assays have confirmed the binding of RFX1 to this ID2-SRE in both serum-stimulated and serum-starved cells. nih.gov Depletion of RFX1 using RNA interference disrupts the rapid induction of ID2 expression by serum and abolishes the ID2-SRE-mediated activation of reporter gene activity. nih.gov The N-terminal domain of RFX1 appears to be crucial for its role in regulating ID2 gene transcription in response to growth serum stimulation. researchgate.net

BCL11B, a zinc finger transcription factor, acts as a direct repressor of ID2 gene expression, particularly during T cell development. In early T-lineage cells, BCL11B binds to and represses the ID2 gene, a critical step in preventing these immature cells from adopting alternative innate lymphoid cell fates. rupress.orgrupress.orgnih.govfrontiersin.org BCL11B interacts with specific regions within the ID2 promoter, including a site approximately 3 kb upstream of the transcriptional start site and another site at the transcriptional start site itself. nih.gov This repressive activity of BCL11B is essential for directing proper T cell lineage commitment and development. rupress.orgrupress.org In contrast to its role in T cells, ID2 is co-expressed with BCL11B in innate lymphoid cells (ILC2s), suggesting that the regulatory relationship between BCL11B and ID2 is subject to cell-type specific modulation. rupress.org

Induction by IL-1beta and Serum Stimulation

The expression of Id-2 can be induced by specific extracellular signals, including the cytokine Interleukin-1 beta (IL-1β) and serum stimulation. Studies have shown that IL-1β stimulation leads to an increase in Id2 gene expression. In vascular smooth muscle cells (VSMC), IL-1β has been documented to induce Id2 gene expression in both a time- and dose-dependent manner. nih.govnih.gov The increase in Id2 mRNA levels in VSMC is observed after approximately 2 hours of IL-1β stimulation, peaking around 8 hours and remaining elevated for at least 24 hours. nih.gov This induction of Id2 expression by IL-1β in VSMC is mediated by the transcription factor Early Growth Response-1 (Egr-1). Overexpression of Egr-1 in VSMC induces Id2 expression, while inhibiting Egr-1 abrogates the IL-1β-induced Id2 expression. nih.gov Egr-1 can transactivate the Id2 promoter through specific binding sites. nih.gov Beyond VSMC, Id2 induction by IL-1β has also been observed in other cell types, such as T regulatory cells, where it is mediated by signaling pathways involving STAT3, IRF4, and BATF. researchgate.net

Serum stimulation is also known to influence Id2. Serum-stimulated human diploid fibroblasts exhibit phosphorylation of Id2, correlating with the appearance of active cyclin E-Cdk2 during late G1 phase. nih.govnih.govembopress.orgembopress.org This suggests that signals present in serum can activate pathways leading to both increased Id2 expression and its subsequent modification. The immediate early response of the Id2 gene to serum stimulation can be mediated by RFX1. nih.gov

Downregulation by TGF-β Signaling

In contrast to the inductive effects of IL-1β and serum, Transforming Growth Factor beta (TGF-β) signaling typically leads to the downregulation of Id-2 expression. TGF-β is a pleiotropic cytokine involved in various cellular processes, including growth inhibition, differentiation, and apoptosis. researchgate.net In many cell types, TGF-β signaling, often mediated through Smad proteins, results in a decrease in Id1, Id2, and Id3 mRNA and protein levels. researchgate.netmolbiolcell.orgnih.gov This downregulation of Id2 by TGF-β is considered necessary for certain TGF-β-induced cellular responses, such as apoptosis in gut epithelial cells. researchgate.netnih.gov The repression of Id2 by TGF-β can be dependent on Smad3. nih.gov Through the downregulation of Id proteins, including Id2, TGF-β signaling can relieve the inhibition of bHLH transcription factors, which in turn can regulate the expression of genes involved in cell cycle control and differentiation. molbiolcell.orgnih.gov In some contexts, the failure of TGF-β to downregulate Id2 has been associated with resistance to TGF-β-mediated growth inhibition, as observed in certain melanoma cells. oup.com

Post-Translational Modifications (PTMs) of Id-2 Protein

Post-translational modifications play a significant role in modulating this compound activity, localization, and stability. Phosphorylation and ubiquitination are two key PTMs that regulate Id-2 function.

Phosphorylation by Cyclin-Dependent Kinases (CDK2)

Id2 is a substrate for phosphorylation by cyclin-dependent kinases (CDKs), particularly CDK2. nih.govnih.govembopress.orgembopress.orgahajournals.orgbiologists.comtandfonline.comcore.ac.uk This phosphorylation event is often associated with cell cycle progression, specifically occurring during the late G1 to S phase transition. nih.govnih.govembopress.orgembopress.orgtandfonline.com

A key phosphorylation site in Id2 is a conserved serine residue at position 5 (Ser5) located within a consensus target site for CDKs. nih.govnih.govembopress.orgtandfonline.comcore.ac.uknih.govresearchgate.net Phosphorylation of Id2 by cyclin E-CDK2 or cyclin A-CDK2 occurs at this site. nih.govnih.govembopress.orgembopress.orgtandfonline.com This phosphorylation has a significant impact on Id2's ability to antagonize bHLH transcription factors. Phosphorylation of Id2 can alter its specificity in blocking bHLH dimers from binding to E-box sequences in vitro. nih.govnih.govembopress.orgahajournals.orgtandfonline.com This modification can overcome Id2's inhibitory effect on E-box-dependent DNA-binding complexes, suggesting that the activity of these complexes is modulated by both the abundance and phosphorylation status of Id2. nih.govnih.govembopress.org

Table 1: Impact of Id2 Phosphorylation on bHLH Antagonism

Modification StatusImpact on bHLH Binding to E-boxReference
Unphosphorylated Id2Inhibits bHLH binding nih.govnih.govembopress.orgahajournals.orgtandfonline.com
Phosphorylated Id2Alters/Reduces Inhibition nih.govnih.govembopress.orgahajournals.orgtandfonline.com

Phosphorylation of Id2 by CDK2 is linked to the regulation of cell cycle progression. It is considered essential for cell cycle entry in certain cell types, such as VSMC, where phosphorylation of Id2 is required for transcriptional inhibition of p21Cip1. ahajournals.org Mutants of Id2 that lack the CDK2 phosphorylation site can lead to S phase arrest and cell death. biologists.com Analogous phosphorylation of Id3 also occurs and affects its ability to promote cell cycle S phase entry. tandfonline.com

The effect of phosphorylation on Id2 protein stability appears to be context-dependent. Some studies suggest that phosphorylated Id2 may be less resistant to degradation than unphosphorylated Id2. researchgate.net However, other research indicates that N-terminal phosphorylation can lead to reduced proteasome-mediated degradation and a longer half-life in neural precursor cells. nih.gov Furthermore, phosphorylation of Id2 at Ser5 by CDK1 during mitosis has been reported to lead to increased stability. researchgate.net These findings suggest that the specific CDK involved (CDK2 in G1/S vs. CDK1 in M phase) and the cellular context may influence how phosphorylation affects Id2 stability.

Table 2: Reported Effects of Phosphorylation on Id2 Stability

Phosphorylating KinasePhosphorylation SiteReported Effect on StabilityCellular ContextReference
CDK2Ser5Potentially less resistant to degradationGeneral researchgate.net
CDK2N-terminal sitesReduced proteasome-mediated degradation, longer half-lifeNeural Precursor Cells nih.gov
CDK1Ser5Increased stabilityMitosis (HeLa cells) researchgate.net
Phosphorylation Sites and Impact on bHLH Antagonism

Ubiquitination and Proteasomal Degradation Pathways

Id2 protein levels are also controlled by ubiquitination followed by degradation through the proteasome system. nih.govaacrjournals.orgijbs.complos.orgresearchgate.net This pathway is crucial for the rapid regulation of Id2 protein levels. ijbs.com Id1, Id2, and Id3 proteins are reported to be rapidly degraded by the proteasome, with half-lives typically less than one hour. researchgate.net Inhibition of the 26S proteasome leads to increased accumulation of Id1, Id2, and Id3 protein. researchgate.net

Several E3 ubiquitin ligases are involved in targeting Id2 for degradation. The anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase, can catalyze the poly-ubiquitination of proteins, including Id2, targeting them for degradation by the 26S proteasome. nih.gov SMURF2 (SMAD-specific E3 ubiquitin protein ligase 2) has also been shown to interact with Id2 and promote its poly-ubiquitination and degradation through the ubiquitin-proteasome pathway. ijbs.com SMURF2 can mediate K33, K48, and K63 linked ubiquitination of Id2, with K48-linked ubiquitination being well-characterized for driving proteasomal degradation. ijbs.com Another ubiquitin ligase, ASB4, promotes trophoblast differentiation through the degradation of ID2 by mediating N-terminal ubiquitination and subsequent proteasomal degradation. plos.org

The deubiquitinase USP1 can antagonize the proteasomal degradation of Id2 by removing ubiquitin from the protein, thereby stabilizing it. nih.govaacrjournals.org USP1 has been shown to bind to and deubiquitinate Id1, Id2, and Id3. aacrjournals.org

Table 3: Key Regulators of Id2 Ubiquitination and Degradation

Regulator TypeSpecific RegulatorRole in Id2 RegulationReference
E3 Ubiquitin LigaseAPC/CCatalyzes poly-ubiquitination, targets for proteasome nih.gov
E3 Ubiquitin LigaseSMURF2Interacts with Id2, promotes poly-ubiquitination & degradation ijbs.com
E3 Ubiquitin LigaseASB4Promotes N-terminal ubiquitination & degradation plos.org
Deubiquitinase (DUB)USP1Removes ubiquitin, stabilizes Id2 nih.govaacrjournals.org

Compound Names and PubChem CIDs

NameTypePubChem CID(s)Other Relevant IDs (Proteins)
This compoundProteinNot applicable (Large protein)GeneID: 3398 nih.gov, UniProtKB: O43304 uniprot.org
IL-1betaProtein123872 (Peptide 163-171) nih.govbohrium.com, 131698146 (Peptide 178-207) nih.govGeneID: 3553
TGF-βProtein56842206 (TGF-Beta 1) nih.govnih.govGeneID: 7034 (TGFB1)
CDK2ProteinNot applicable (Large protein)GeneID: 1017
Role of D-box Motif in Degradation

The stability of this compound is significantly influenced by its degradation, which is mediated, in part, through a destruction box (D-box) motif. Id-2 is a target for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C), specifically when activated by Cdh1 (APC/CCdh1). nih.govasm.orgnih.gov The interaction between Id-2 and APC/CCdh1 occurs through a conserved D-box motif located in the C-terminal region of Id-2. nih.govasm.org This motif is also conserved in other Id family members, such as Id1 and Id4. nih.gov

The APC/C is an E3 ubiquitin ligase that, upon binding to its target protein via motifs like the D-box, catalyzes the poly-ubiquitination of the substrate, marking it for degradation by the 26S proteasome. nih.gov Studies have shown that mutation or deletion of the D-box motif in Id-2 impairs its binding to Cdh1, leading to increased stability of the this compound. nih.govasm.org For instance, point mutations in the D-box where arginine and leucine (B10760876) residues were mutated to glycine (B1666218) and valine resulted in abnormal mobility shifts and stability of Id2. asm.org Depletion of Cdh1 also leads to the stabilization of Id proteins in neurons. nih.gov

The D-box motif typically conforms to the consensus sequence RxxLxxxxN, where R is arginine, x is any amino acid, L is leucine, and N is asparagine. wikipedia.org This motif interacts with binding pockets on the surface of APC/C activator subunits like Cdh1. wikipedia.org

Influence of SMURF2 on this compound Stability

SMURF2 (SMAD specific E3 ubiquitin protein ligase 2) is another E3 ubiquitin ligase that plays a role in regulating this compound stability. SMURF2 facilitates the ubiquitin-mediated degradation of Id-2, a mechanism particularly observed in contexts such as lung cancer cells. nih.govnih.govatlasgeneticsoncology.orgresearchgate.netnih.gov

Research indicates that SMURF2 directly interacts with Id-2, promoting its poly-ubiquitination through the ubiquitin-proteasome pathway. nih.govnih.gov This interaction and subsequent ubiquitination lead to the degradation of Id-2. nih.govnih.gov SMURF2-mediated ubiquitination of Id-2 can involve different lysine (B10760008) linkages, including K33, K48, and K63. nih.gov The K48-linked ubiquitin chains are well-characterized for targeting proteins for proteasomal degradation. nih.gov

In non-small cell lung cancer (NSCLC) cells, SMURF2 is often downregulated, leading to increased levels of Id-2. nih.govnih.gov The degradation of Id-2 by SMURF2 can influence cell cycle progression; for example, downregulated Id-2 can lead to the dissociation of E2A, a positive regulator of the cyclin-dependent kinase inhibitor p21, ultimately inducing G1/S arrest in lung cancer cells. nih.gov

The interaction and degradation mediated by SMURF2 highlight a distinct pathway for controlling this compound levels compared to the APC/C-mediated degradation via the D-box.

Sumoylation

Sumoylation is a post-translational modification involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues on target proteins. The UniProt database entry for human Id-2 (Q02363) indicates that Id-2 is subject to sumoylation. uniprot.org Specifically, sumoylated lysine residues have been identified at positions 12 and 14 based on large-scale data. uniprot.org

Sumoylation is a dynamic process catalyzed by an enzymatic cascade involving E1, E2, and E3 enzymes, and it can be reversed by SUMO proteases (SENPs). researchgate.netmdpi.com This modification can influence various aspects of protein function, including subcellular localization, activity, and interactions with other proteins. researchgate.netmdpi.com While the presence of sumoylation sites on Id-2 is documented, detailed research findings specifically elucidating the functional consequences of sumoylation on this compound activity, stability, or interactions were not extensively available in the provided search results. The consensus motif for sumoylation is often ψKxE, where ψ is a hydrophobic amino acid, K is the modified lysine, x is any amino acid, and E is an acidic residue. mdpi.com

Cellular and Developmental Functions of Id 2 Protein

Regulation of Cell Proliferation and Cell Cycle Progression

Id-2 protein exerts a significant influence on cell proliferation by modulating the cell cycle, particularly the transition from the G1 phase to the S phase. wikipedia.orgresearchgate.net Its activity in promoting cell growth is linked to its ability to interfere with the function of tumor suppressor proteins and cell cycle inhibitors. nih.govaacrjournals.org

Promotion of G1/S Transition

Id-2 promotes the G1/S transition, a critical checkpoint in the cell cycle that precedes DNA replication. wikipedia.orgresearchgate.net This is achieved, in part, by antagonizing the activity of proteins that would otherwise halt cell cycle progression at this stage. nih.govnih.gov Research indicates that the extinction of Id-2 significantly reduces cell growth in human keratinocytes by controlling the G1/S transition. researchgate.net Overexpression of Id-2 has been shown to favor re-entering the cell cycle after induced arrest. researchgate.net

Antagonism of Cyclin-Dependent Kinase Inhibitors (e.g., p16, p21)

A key mechanism by which Id-2 promotes cell cycle progression is through the antagonism of cyclin-dependent kinase inhibitors (CDKIs) such as p16 and p21. nih.govnih.govahajournals.org These inhibitors normally bind to and inactivate cyclin-dependent kinase (CDK)-cyclin complexes, which are essential for driving the cell cycle. wikipedia.org By interfering with the function or expression of p16 and p21, Id-2 allows the activity of CDKs (like CDK4, CDK6, and CDK2) to persist, thereby facilitating the phosphorylation of the retinoblastoma protein (pRb) and the subsequent release of E2F transcription factors, which promote entry into S phase. nih.govnih.govahajournals.orgscirp.org

Studies have demonstrated that high levels of Id-2 efficiently antagonize the growth-suppressive activities of both p16 and p21. nih.gov The antagonism of p16-imposed cell cycle arrest by Id-2 appears to be complete, while the reversal of p21-induced growth suppression is partial and correlated with the presence of functional pRb. nih.gov Id proteins, including Id-2, can inhibit the transcription of p21 and p16 in various cell types. ahajournals.orgresearchgate.net

Coordination with Growth-Promoting Signaling Pathways

Id-2's role in promoting cell proliferation is also coordinated with various growth-promoting signaling pathways. For instance, the insulin-like growth factor I receptor (IGF-IR) signaling pathway has been shown to induce Id-2 gene expression. nih.gov This induction is largely dependent on the activity of phosphatidylinositol 3-kinase (PI3K), a key component downstream of IGF-IR. nih.gov The upregulation of Id-2 by the PI3K pathway has been correlated with increased proliferation and inhibition of differentiation in certain cell types. nih.gov Additionally, studies suggest that Id2 expression can be influenced by signaling pathways involving STAT proteins and can be upregulated in response to growth hormone in lymphoma cells. nih.gov The PI3K/AKT signaling pathway has also been implicated in Id-2's effects on bladder cancer progression. frontiersin.org

Control of Cellular Differentiation

This compound plays a complex role in cellular differentiation, acting primarily as an inhibitor but also exhibiting context-dependent differentiation-promoting activities. mybiosource.comuniprot.orgcancerindex.org

General Inhibition of Cell Differentiation

A well-established function of Id-2 is the general inhibition of cellular differentiation. mybiosource.comuniprot.orgahajournals.orgcancerindex.org Id proteins, including Id-2, achieve this by inhibiting the activity of bHLH transcription factors that are crucial promoters of differentiation in various cell lineages, such as MyoD in muscle differentiation and NeuroD in neuronal differentiation. ahajournals.org By forming inactive heterodimers with these bHLH factors, Id-2 prevents them from binding to DNA and activating the expression of genes required for differentiation. wikipedia.orgmybiosource.comuniprot.orgahajournals.org

Research has shown that Id-2 expression is typically high in undifferentiated, proliferative cells and is downregulated as cells undergo terminal differentiation. chapman.edu Ectopic expression of Id proteins can delay the onset of differentiation in various cell models, including myoblasts, epithelial cells, pre-adipocytes, and osteosarcoma cells. ahajournals.org Specifically, Id-2 has been shown to inhibit skeletal muscle and cardiac myocyte differentiation. mybiosource.comuniprot.org In the context of B cell development, Id-2 acts as a negative regulator of differentiation, with its expression being downregulated as immature B cells differentiate into mature B2 and marginal zone B cells. aai.orgmolbiolcell.org High levels of Id-2 in immature B cells inhibit the DNA-binding activity of E2A, a bHLH protein important for B cell differentiation. aai.orgmolbiolcell.org

Context-Dependent Promotion of Differentiation

While primarily known as a differentiation inhibitor, Id-2 has also been observed to promote differentiation in specific cellular contexts. This context-dependent role highlights the intricate nature of Id-2's functions, which can vary depending on the cell type, developmental stage, and the specific signaling environment.

For example, in human myeloid cells, Id-2 expression has been found to increase with differentiation. cancerindex.org Studies in hen granulosa cells have demonstrated that elevated levels of Id-2 are associated with a differentiated phenotype, and Id-2 expression is both sufficient and necessary for increasing LHR expression and promoting gonadotropin-induced differentiation subsequent to follicle selection. oup.com Furthermore, in the context of T cell differentiation, Id-2 has been reported to promote the differentiation of Th1 cells and short-lived effector-memory CD8 T cells. frontiersin.orgfrontiersin.org This is in contrast to its inhibitory role in other differentiation pathways. frontiersin.orgfrontiersin.org The mechanisms underlying this context-dependent promotion of differentiation are still being investigated but may involve interactions with specific non-bHLH proteins or modulation of particular signaling pathways that favor differentiation in those contexts. aacrjournals.org

Mammary Gland Epithelial Cell Differentiation

Id-2 demonstrates a significant role in the differentiation of mammary gland epithelial cells. Unlike Id-1, which is associated with undifferentiated and proliferative states, Id-2 mRNA and protein are upregulated as mammary epithelial cells lose proliferative capacity and initiate differentiation. nih.govaacrjournals.orglbl.gov This upregulation of Id-2 appears to be a necessary step towards achieving a fully differentiated phenotype in breast cells. nih.govaacrjournals.org Research indicates an inverse correlation between Id-2 expression and the rate of proliferation in murine mammary epithelial cells. nih.govaacrjournals.org Furthermore, reintroducing Id-2 into aggressive breast cancer cells can reduce their proliferative and invasive phenotypes. nih.govaacrjournals.orglbl.gov The extracellular matrix component laminin (B1169045) has been identified as a factor responsible for increasing Id-2 expression during differentiation. nih.govlbl.gov Studies in murine mammary gland development show this compound expression correlating with β-casein, a marker of differentiation, and inversely correlating with Id-1 expression. aacrjournals.org

Granulosa Cell Differentiation

In the context of ovarian follicle development, Id-2 is associated with granulosa cell differentiation. Studies in hen ovaries revealed a negative association between Id-2 mRNA levels and those of Id1, Id3, and Id4, with elevated Id-2 levels correlating with a differentiating or differentiated phenotype. nih.govoup.com Conversely, high levels of Id1, Id3, and Id4 are linked to an undifferentiated state. nih.govoup.com Factors promoting inhibitory MAPK signaling pathways, such as TGF-alpha and betacellulin, block Id-2 mRNA expression while increasing Id1, Id3, and Id4 levels. nih.gov Overexpression of Id-2 in cultured granulosa cells has been shown to significantly decrease the levels of Id1, Id3, and Id4 mRNA, while facilitating the expression of FSHR and LHR mRNA. nih.gov This promotes gonadotropin-induced differentiation, as evidenced by the initiation of LH-induced progesterone (B1679170) production. nih.gov Conversely, knockdown of Id-2 using small interfering RNA reduces FSHR and LHR mRNA expression and attenuates FSH- and LH-induced levels of StAR and p450 cholesterol side-chain cleavage enzyme mRNA and progesterone production. nih.govoup.com These findings indicate that Id-2 expression is both sufficient and necessary for increasing LHR expression and promoting gonadotropin-induced differentiation in hen granulosa cells following follicle selection. nih.govoup.com Id proteins, including Id2, are consistently localized to granulosa cells in follicles throughout development in sheep ovaries. researchgate.net

Myeloid Cell Differentiation

Id-2 expression is observed to increase with the differentiation of human myeloid cells. Id-2 mRNA is constitutively expressed in more mature myeloid cells, and its levels significantly increase during the terminal differentiation of myeloid blast cells towards either granulocytes or macrophages. ashpublications.orgnih.gov This pattern suggests a role for human Id-2 in myeloid differentiation, potentially by inhibiting a bHLH transcriptional complex that normally represses this process. ashpublications.orgnih.gov Prominent Id-2 mRNA expression is more frequently found in acute myeloid leukemia (AML) samples with a more mature phenotype compared to immature AML cells. nih.gov Id2 also plays a role in myeloid development by inhibiting E protein function. researchgate.net

Inhibition of Skeletal Muscle and Cardiac Myocyte Differentiation

Id-2 is a known inhibitor of both skeletal muscle and cardiac myocyte differentiation. genecards.orguniprot.orguniprot.orgcusabio.comuniprot.orgresearchgate.netd-nb.info Id proteins, including Id2, negatively regulate myogenesis by sequestering bHLH proteins such as E47 and E12, thereby preventing them from activating muscle-specific genes. plos.orgcalstate.edu MyoD, a key bHLH transcription factor, initiates the differentiation of myoblasts into myocytes, and Id proteins act as negative regulators of this process. calstate.edu

Regulation of Vascular Smooth Muscle Cell De-differentiation

Id proteins, including Id2, are implicated in the phenotypic modulation, or de-differentiation, of vascular smooth muscle cells (VSMC), particularly following vascular injury. ahajournals.org While ectopic expression of bHLH factors can promote the expression of VSMC differentiation markers, coexpression of Id2 or Id3 can abrogate this effect. ahajournals.org Id-2 expression is observed to be upregulated after vascular injury, coinciding with the time points when VSMC modulate to a less differentiated phenotype and proliferate. ahajournals.org Id2 has been shown to enhance cell proliferation in VSMC. nih.gov TGF-β and its downstream signaling protein Smad3 are upregulated after vascular injury and contribute to VSMC proliferation and migration. plos.org Id2 is identified as a core downstream gene of NRF2, a transcription factor involved in regulating VSMC calcification and senescence. aginganddisease.org Interleukin-1β (IL-1β) treatment, which is known to increase VSMC dedifferentiation and proliferation, induces Id-2 gene expression in VSMC, a process mediated by the transcriptional factor Egr-1. nih.gov

Modulation of Apoptosis

Id-2 is involved in the regulation of apoptosis in various cell types. genecards.orguniprot.orguniprot.orgcusabio.comuniprot.orgplos.orgnih.govnih.govnih.govresearchgate.netphysiology.orgscholarsportal.info

Augmentation of Apoptosis in Specific Cell Types (e.g., myeloid progenitors, osteosarcoma cells)

Id-2 has been shown to augment apoptosis in specific cell types, including interleukin-3 (IL-3)-dependent 32D.3 myeloid progenitors and U2OS osteosarcoma cells. nih.govnih.govresearchgate.netscholarsportal.info This pro-apoptotic activity of Id-2 is notable because it appears to be independent of its ability to dimerize with bHLH transcription factors. nih.govnih.gov The capacity to promote cell death resides in the N-terminal region of Id-2 and is associated with the enhanced expression of the proapoptotic gene BAX. nih.govnih.gov Experimental evidence supports a physiological role for Id-2 in mediating apoptosis in these cells, as antisense inhibition of Id-2 expression can protect myeloid cells from cell death following IL-3 withdrawal. nih.gov Overexpression of Id-2 has been linked to apoptosis in various cell lines. plos.orgresearchgate.net Furthermore, phospho-ablated Id-2 has been found to be pro-apoptotic in proliferating myoblasts. plos.org Studies in osteosarcoma cells suggest that silencing protein-coding genes, potentially including those influenced by Id-2, can induce apoptosis. mdpi.com

Table 1: Summary of Id-2 Functions in Differentiation

Cell TypeId-2 Role in DifferentiationKey Findings
Mammary Gland Epithelial CellsPromotes differentiation, necessary for fully differentiated phenotypeUpregulated during differentiation, inversely correlated with proliferation, reduces proliferative/invasive phenotypes in cancer cells, induced by laminin. nih.govaacrjournals.orglbl.govoup.com
Granulosa CellsPromotes differentiation, necessary for gonadotropin-induced differentiationElevated in differentiated cells, decreases other Id mRNAs, facilitates FSHR/LHR expression, promotes progesterone production. nih.govoup.comresearchgate.net
Myeloid CellsInvolved in differentiation towards granulocytes and macrophagesExpression increases with differentiation, constitutively expressed in mature cells, may inhibit differentiation repressors. ashpublications.orgnih.govresearchgate.netashpublications.org
Skeletal Muscle MyocytesInhibits differentiationSequeters bHLH factors like E47 and E12, negative regulator of myogenesis. genecards.orguniprot.orguniprot.orgcusabio.comuniprot.orgresearchgate.netd-nb.infoplos.orgcalstate.edu
Cardiac MyocytesInhibits differentiationInhibits differentiation. genecards.orguniprot.orguniprot.orgcusabio.comuniprot.orgd-nb.info
Vascular Smooth Muscle Cells (De-)Implicated in de-differentiation after injury, promotes proliferation, abrogates bHLH effectsUpregulated after injury, coincides with de-differentiation/proliferation, abrogates bHLH-driven differentiation, induced by IL-1β. ahajournals.orgnih.govplos.orgaginganddisease.org

Table 2: Summary of Id-2 Functions in Apoptosis

Mechanisms of this compound-Mediated Apoptosis (e.g., BAX expression, caspase activation)

Id-2 has been shown to augment apoptosis in various cell types. nih.gov The ability of Id-2 to promote cell death can be independent of its capacity to dimerize with bHLH members. nih.gov The N-terminal region of Id-2 is crucial for its apoptotic functions and is linked to the increased expression of the pro-apoptotic gene BAX. nih.gov While it remains unclear if Id-2 directly regulates BAX, cells sensitive to BAX levels undergo enhanced apoptosis when BAX is ectopically expressed. nih.gov

In aged rodent skeletal muscle, where Id-2 levels are elevated, a positive correlation exists between Id-2 and pro-apoptotic proteins like BAX and caspase-9. plos.orgpsu.edu Cytoplasmic Id-2 levels are elevated during conditions of atrophy in skeletal muscle and are positively correlated with proteins associated with the intrinsic pathway of cell death, including BAX and TUNEL. plos.orgphysiology.org Conversely, a negative correlation has been observed between the anti-apoptotic protein BCL-2 and Id-2 in this context. plos.orgphysiology.org

Studies in C2C12 myoblasts have provided evidence that the phosphorylation status of Id-2 mediates apoptosis. plos.org Overexpression of phospho-ablated Id-2 induced apoptosis in proliferating myoblasts. plos.org This decreased nuclear localization of phospho-ablated Id-2 corresponded to a decrease in cellular proliferation and an increase in apoptosis, suggesting that unphosphorylated Id-2 is primarily localized in the cytosol, where it is growth suppressive and potentially pro-apoptotic. plos.org

Caspases, particularly caspase-3 and caspase-9, are key executioners in apoptosis mdpi.comnih.gov. Caspase-3 is activated by caspase-9, which in turn is activated through the formation of the apoptosome complex involving cytochrome c and APAF-1. nih.govbiologists.com While Id-2 has been linked to caspase activation in certain contexts, such as muscle atrophy where caspase-8, caspase-3, caspase-7, and caspase-10 were activated during the unloading phase, suggesting a possible involvement of receptor-mediated apoptosis, the direct mechanisms by which Id-2 influences caspase activation are still being investigated. physiology.org A significant positive correlation has been observed between caspase-8 and Id-2 during the atrophy phase in muscle. physiology.org

Role in Apoptosis-Associated Muscle Atrophy

Id-2 appears to play a role in apoptosis-associated atrophy of skeletal muscles. physiology.orgphysiology.org Studies in Japanese quail patagialis muscle demonstrated that muscle unloading, which induces atrophy, was associated with a significant increase in Id-2 mRNA and protein levels. physiology.orgphysiology.org This increase in Id-2 correlated positively with markers of apoptosis, including PARP-positive nuclei and activated caspases (caspase-8, -3, -7, -10). physiology.orgphysiology.org The greatest loss in muscle mass corresponded with the highest levels of caspase activation and Id-2 expression. physiology.org

In aged skeletal muscle, a pro-apoptotic environment may contribute to aging-associated atrophy, and changes in pro-apoptotic mRNA for factors like BAX and Id-2 are exacerbated with aging. psu.edu Significant positive correlations have been observed between changes in Id-2 and BAX mRNA, and Id-2 and caspase-9 mRNA in aged muscle. psu.edu Cytoplasmic this compound content was negatively correlated with BCL-2 protein content and positively correlated with the TUNEL index and BAX protein content in unloaded muscles. physiology.org These findings suggest that Id-2 may be involved in the upstream regulatory mechanisms for apoptosis during muscle atrophy. physiology.org

Suppression of Apoptosis in Other Contexts

While Id-2 can promote apoptosis in some settings, it can also suppress apoptosis in others. For example, in gut epithelial cells, overexpression of this compound inhibited TGF-β-induced apoptosis, indicating that repression of Id-2 is necessary for apoptosis induction by TGF-β in this cell type. nih.gov Knockdown of Id1 and Id2 in these cells led to apoptosis induction, further supporting the notion that Id proteins can have anti-apoptotic roles in specific cellular contexts. nih.gov

Developmental Processes

Id-2 is a crucial regulator in various developmental processes, primarily through its interaction with bHLH transcription factors.

Neural Development (Neurogenesis, Oligodendrocyte Development, Midbrain Dopamine (B1211576) Neurons)

Id-2 plays a significant role in neural development, influencing neurogenesis, oligodendrocyte development, and the specification of midbrain dopamine neurons.

In adult olfactory neurogenesis, Id-2 is required for the specification of dopaminergic neurons. nih.govosf.io Id2-deficient mice exhibit a diminished olfactory bulb with reduced numbers of dopaminergic periglomerular neurons. nih.govosf.io Migrating neuroblasts in these mice prematurely undergo astroglial differentiation. nih.govnih.gov Loss of Id-2 results in decreased proliferation of neural progenitors and decreased expression of transcription factors like Hes1 and Ascl1 (Mash1), which are known mediators of neuronal differentiation. nih.gov Sustained Id-2 expression in migrating neural progenitors appears to mediate olfactory dopaminergic neuronal differentiation in adult animals. nih.gov

Id-2 also influences the development of midbrain dopamine neurons. Id2-deficient mice show an age-dependent reduction of dopaminergic neuron numbers in the substantia nigra pars compacta, associated with changes in locomotor activity. nih.gov Dopamine transporter (DAT) expression is reduced in Id2-deficient mice, and DAT expression has been shown to depend on Id-2 expression in an in vitro dopaminergic differentiation model. nih.gov Evidence of neurodegeneration, including activated caspase-3, has been noted in the substantia nigra pars compacta of older Id2-deficient mice. nih.gov

In oligodendrocyte development, Id-2, along with Id4, can inhibit oligodendrocyte maturation. nih.gov Upregulation of Id proteins within an inflammatory demyelinating environment can perturb the remyelination process. nih.gov Contact with myelin has been shown to increase Id2 and Id4 expression and stop oligodendrocyte differentiation. nih.gov

Lymphocyte Development (B-Cell, T-Cell, Natural Killer Cell Differentiation)

Id proteins, including Id-2, are essential regulators of lymphocyte development and function by negatively regulating E-proteins, which are bHLH transcription factors crucial for lymphocyte maturation, survival, proliferation, and differentiation. researchgate.net Id-2 functions as a molecular switch for NK cell lineage specification by inhibiting the transcriptional activity of E-proteins. researchgate.net

Id-2 is particularly important for the development of mature natural killer (NK) cells. nih.gov While Id-2 is not essential for the specification of NK cell progenitors, it is required for the development of mature NK cells in the bone marrow. nih.gov Id-2 mediates this function by suppressing E protein activity. nih.gov Reduction in E protein activity can overcome the need for Id-2 in the development of bone marrow mature NK cells. nih.gov Id-2 limits the expression of genes associated with naive T cells in NK cells, preventing E proteins from promoting a naive T lymphocyte gene program. nih.gov

Constitutive overexpression of ID2 and ID3 in thymic progenitors blocks T cell development while enhancing NK cell development, further supporting their role as molecular switches in lymphocyte lineage specification. researchgate.net Id-2 is also known to synergize with IL-15 to promote NK cell development. researchgate.net

Adipose Tissue Development and Adipocyte Differentiation

Id-2 is involved in adipose tissue development and adipocyte differentiation. Id2 expression is positively correlated with body mass in obese mice and is elevated in adipose tissues of obese mice and humans. nih.govnih.gov Impaired white adipose tissue (WAT) development in Id2-deficient mice and reduced adipocyte differentiation of embryonic fibroblasts from these mice are consistent with a role for Id-2 in adipose development. nih.gov

Id-2 stimulates PPARγ expression and enhances morphological differentiation and lipid accumulation in preadipocytes. nih.gov Conversely, knockdown of Id-2 antagonizes adipocyte differentiation. nih.gov Id-2 is a transcriptional modifier of PPARγ expression and adipogenesis. nih.gov Id-2 may operate in a parallel pathway to C/EBPβ and C/EBPδ, being required for complete activation of PPARγ and normal differentiation. nih.gov

Id-2 can also directly regulate adipocyte determination and differentiation factor 1 (ADD1), also known as sterol regulatory element-binding protein 1c (SREBP-1c). nih.gov SREBP-1c regulates genes involved in fatty acid and triglyceride metabolism. nih.gov Id-2 can directly bind to SREBP-1c and inhibit its ability to transactivate fatty acid synthase (FAS), thereby regulating fatty acid synthesis and metabolism. nih.gov

Role in Multi-cellular Organism Development

This compound plays a crucial role in the development of multi-cellular organisms by regulating cell differentiation and proliferation wikipedia.orgontosight.aicancerindex.org. Its expression is particularly noted during embryogenesis and in early fetal tissues, including those of the central nervous system uniprot.orgnih.govmybiosource.com. The protein's function in negatively regulating cell differentiation is key to maintaining cells in a less differentiated state, which is important for cell cycle progression and proliferation during developmental stages wikipedia.orgontosight.ai.

Research indicates that Id-2 is essential for the proper development and function of the immune system, particularly in lymphoid cells like natural killer (NK) cells and lymphoid tissue-inducer (LTi) cells ontosight.ai. It is also involved in the formation of secondary lymphoid organs ontosight.ai. Studies in transgenic mice overexpressing Id-2 in thymocytes showed a significant expansion of the early thymocyte stage and depletion in later stages, with some mice developing aggressive T cell hyperproliferation resembling lymphoma cancerindex.org.

Id-2 expression patterns are associated with specific developmental processes in various tissues. For instance, in the developing chicken limb, Id-2 is expressed in areas of active BMP signaling and marks regions of growth and differentiation of the developing digits nih.gov. Its expression is upregulated by BMP-gain-of-function and downregulated by BMP-antagonists, suggesting it acts as a molecular mediator of BMP signaling during digit formation nih.gov.

In mammary gland development, this compound expression correlates with differentiation markers like β-casein and is inversely correlated with Id-1 expression aacrjournals.org. Id-2 is expressed when cells differentiate during the latter part of pregnancy and lactation aacrjournals.org. Furthermore, Id-2 has been reported to play a key role in maintaining a differentiated phenotype in vascular smooth muscle cells and promotes bone differentiation in the early stages of development aacrjournals.org.

Id-2 also influences adipocyte differentiation. Overexpression of Id-2 in preadipocytes promotes the expression of PPARγ and enhances morphological differentiation and lipid accumulation oup.com. Conversely, inhibiting Id-2 expression with siRNA reduces adipocyte differentiation and blunts the expression of PPARγ and its downstream target genes oup.com. Mice lacking Id-2 expression exhibit reduced adiposity, and their embryonic fibroblasts show diminished capacity for adipocyte differentiation oup.com.

The role of Id-2 in development is closely linked to its interaction with bHLH transcription factors and its influence on cell cycle regulators like the retinoblastoma protein (Rb) wikipedia.orgaacrjournals.org. Id-2 can enhance cell proliferation and binds to the retinoblastoma protein wikipedia.org. In neuroblastoma, an "N-Myc-Id2 pathway" is suggested to persist during late nervous system development, enabling neuronal precursors to bypass the cell cycle block imposed by active Rb aacrjournals.org. Overexpression of Id-2 mediates cellular transformation and is required for maintaining the malignant behavior of neuroblastoma cells, while loss of Id-2 significantly reduces the proliferation rate of embryonic fibroblasts aacrjournals.org.

The intricate balance between proliferation and differentiation is fundamental in multi-cellular organisms, and Id-2 is a key player in regulating this balance by modulating the activity of bHLH proteins involved in differentiation pathways ontosight.aiplos.org.

Circadian Rhythm Regulation

This compound is involved in the regulation of the circadian clock, the intrinsic time-keeping mechanism present in most eukaryotic organisms uniprot.orgmybiosource.complos.orguniprot.org. ID2 is a rhythmically expressed gene in multiple tissues, with its expression phase-locked with canonical clock genes nih.govnih.govresearchgate.netmdpi.com. This compound itself is also rhythmically expressed nih.govnih.gov.

Id-2 regulates the circadian clock by repressing the transcriptional activator activity of the CLOCK-BMAL1 heterodimer, a core component of the molecular clock machinery uniprot.orggenecards.orgbiomol.commybiosource.comuniprot.org. It interacts with CLOCK and BMAL1 through their HLH domains and inhibits their transactivation potential, potentially by restricting their localization to the cytoplasm uniprot.orggenecards.orgbiomol.commybiosource.comuniprot.orgresearchgate.netmdpi.com.

Studies using Id2 null mice have revealed circadian phenotypes, including enhanced photo-entrainment and disruption of activity rhythms plos.orgnih.govnih.govmdpi.com. These mice exhibit abnormally rapid entrainment to changes in the light schedule, corresponding to an increased magnitude of light-induced phase shifts mdpi.com. This suggests that Id-2 contributes to the input pathway of the circadian system by modulating the magnitude of photic entrainment uniprot.orgbiomol.commybiosource.complos.orguniprot.org.

Furthermore, Id-2 plays a role in the output pathways of the circadian clock, contributing to the regulation of clock-controlled genes (CCGs) uniprot.orgbiomol.commybiosource.complos.orguniprot.orgnih.govmdpi.com. In the liver of Id2 null mice, the expression profiles of CCGs, including those involved in lipid metabolism, are altered plos.orgnih.govnih.govmdpi.com. These mice show reduced lipid storage in the liver and white adipose tissue, indicating that disruption of Id-2's normal circadian activity can lead to physiological alterations in lipid metabolism nih.govnih.gov.

Id-2's rhythmic expression and its interaction with core clock components like CLOCK and BMAL1 highlight its function as a transcriptional repressor that influences both the input and output arms of the circadian system nih.govresearchgate.netmdpi.com. While not essential for generating core circadian rhythmicity, Id-2 modulates aspects of circadian timing, including responses to light and the regulation of metabolic processes under circadian control researchgate.net.

Role of Id 2 Protein in Disease Pathogenesis Mechanistic Insights from in Vitro and Animal Models

Involvement in Oncogenesis and Tumor Progression

Id proteins, including Id-2, are often overexpressed in cancer stem cells and regulate the formation of embryonic and adult tissue stem cells. researchgate.net Dysregulation of Id protein expression in cancer promotes several cancer-specific phenotypes and accelerates tumor development. nih.gov

Ewing Sarcoma: Regulation of Developmental Genes and Tumor Growth (in vitro, xenograft models)

In Ewing sarcoma, Id-2 is a critical regulator of developmental-related genes and tumor growth in both in vitro and in vivo settings. researchgate.netnih.govnih.govgenscript.comresearchgate.net Studies using CRISPR-mediated gene knockout have shown that the loss of Id-2 significantly decreases cell growth in Ewing sarcoma cell lines in vitro and in xenograft models. nih.govnih.gov Conversely, overexpression of Id-2 in NIH3T3 cells, a mouse embryonic fibroblast cell line often used in transformation assays, increases tumorigenesis in vitro and in vivo. researchgate.netnih.govresearchgate.net RNA sequencing and gene set enrichment analysis have revealed that Id-2 regulates genes related to differentiation and development in Ewing sarcoma cells. nih.gov Id-2 is upregulated in Ewing sarcoma tumors and is a direct transcriptional target of the EWS-FLI1 oncoprotein, which is the initiating oncogene in Ewing sarcoma. nih.govresearchgate.net

Neuroblastoma: Oncogenic Effector of N-Myc Pathway (in vitro, embryonic fibroblasts)

Id-2 is considered a critical factor for cellular proliferation and functions as an oncogenic effector of the N-Myc pathway in human neuroblastoma. aacrjournals.orgnih.govscispace.com The "N-Myc-Id2 pathway" is suggested to persist during late development of the nervous system. aacrjournals.orgnih.gov In neuroblastoma cells with N-Myc gene amplification, Id-2 is overexpressed, allowing these cells to constitutively bypass the cell cycle checkpoint imposed by the Retinoblastoma (Rb) protein. aacrjournals.orgnih.govcancerindex.org Id-2 is a natural target of the Rb protein and is recruited by Myc oncoproteins to bypass the tumor suppressor function of Rb. aacrjournals.orgnih.gov Overexpression of Id-2 mediates cellular transformation and is necessary to maintain the malignant behavior of neuroblastoma cells. aacrjournals.orgnih.gov Embryonic fibroblasts from Id2-null mice exhibit impaired proliferation. aacrjournals.orgnih.gov

Breast Cancer: Role in Promoting vs. Inhibiting Differentiation and Proliferation (murine mammary epithelial cells)

In breast cancer, the role of Id-2 in promoting versus inhibiting differentiation and proliferation appears complex and context-dependent, particularly in murine mammary epithelial cells. While Id proteins generally stimulate cell proliferation and inhibit differentiation, studies in murine mammary epithelial cells have shown that Id-2 mRNA and protein are upregulated as these cells lose proliferative capacity and initiate differentiation. aacrjournals.org This suggests that, in contrast to Id-1, Id-2 may promote differentiation in some tissues. aacrjournals.org Upregulation of Id-2 was found to be a necessary step towards a fully differentiated phenotype in breast cells. aacrjournals.org Id-2 expression is inversely correlated with the rate of proliferation in murine mammary epithelial cells. aacrjournals.org Reintroduction of Id-2 into aggressive breast cancer cells has been shown to reduce their proliferative and invasive phenotypes. aacrjournals.org However, other research indicates that upregulation of Id2 predicts poor prognosis after breast-conserving surgery and that Id2 promotes ductal carcinoma in situ (DCIS) formation by enhancing cancer stemness of pre-malignant cells. cancerindex.org Id2 also plays a pivotal role in the survival of aggressive cancer cells. cancerindex.org Loss of E-cadherin can lead to Id2-dependent inhibition of cell cycle progression in metastatic lobular breast cancer cells, and Id2 is essential for anchorage-independent survival (anoikis resistance) in vitro and lung colonization in mice in this context. researchgate.net

Pancreatic Cancer: Implication in Tumor Cell Growth (in vitro)

Id-2 is implicated in tumor cell growth in pancreatic cancer, based on in vitro studies. Primary pancreatic cancers have been shown to markedly overexpress Id-2 mRNA compared to normal pancreas. cancerindex.orgnih.gov Abundant Id-2 immunoreactivity has been observed in pancreatic tumor cells. cancerindex.orgnih.gov Inhibition of Id-2 expression using antisense oligonucleotides has been shown to inhibit the growth of pancreatic cancer cells in vitro. cancerindex.orgnih.gov These findings suggest a role for Id-2 in human pancreatic cancer cell proliferation. cancerindex.orgnih.gov

Thyroid Cancer: Promotion of Cell Proliferation, Migration, EMT, and Stemness (in vitro)

In thyroid cancer, Id-2 significantly promotes cell proliferation, migration, epithelial-mesenchymal transition (EMT), and stemness in vitro. researchgate.netnih.govnih.govresearchgate.net Studies have revealed significant overexpression of Id-2 in various malignant tumor cells, including thyroid cancer. researchgate.netnih.gov Knocking down Id-2 significantly inhibits thyroid cancer cell proliferation and invasion, while overexpressing Id-2 enhances these capabilities. researchgate.netnih.gov Id-2 promotes these effects through the PI3K/Akt signaling pathway, upregulating downstream proliferation, EMT, and stemness-related markers. researchgate.netnih.govnih.gov

Colorectal Cancer: Role in Cell Survival and Proliferation (in vitro, murine models)

Id-2 plays a role in cell survival and proliferation in colorectal cancer, as demonstrated by in vitro and murine models. Id-2 is upregulated in colorectal cancer and is important in promoting cell survival. nih.govnih.gov Immunohistochemical analysis has shown that Id-2 is undetectable in normal colonic mucosa but is present in a significant percentage of primary tumors and most colorectal cancer liver metastases. nih.govnih.gov Id-2 is also expressed in colorectal cancer cell lines. nih.govnih.gov Reducing Id-2 levels in colorectal cancer cells in vitro leads to decreased proliferation rates and enhanced tumor cell apoptosis. nih.govnih.gov This reduction in proliferation is accompanied by decreased levels of cyclin D1 and increased levels of the cell cycle inhibitory protein p21. researchgate.netnih.govnih.gov In murine models, tumors derived from cells with decreased Id-2 levels are smaller and have fewer metastases compared to tumors with normal levels. nih.govnih.gov Systemic administration of Id-2 small interfering RNA (siRNA) has also been shown to decrease tumor burden in mice. nih.govnih.gov

Data Table: Summary of Id-2 Involvement in Cancers (In Vitro and Animal Models)

Cancer TypeKey Role of Id-2Model Systems UsedKey Findings
Ewing SarcomaRegulation of developmental genes, promotion of tumor growthIn vitro (cell lines), Xenograft miceLoss of Id-2 inhibits cell growth and tumorigenesis; Id-2 regulates differentiation/development genes; Id-2 is a target of EWS-FLI1. researchgate.netnih.govnih.govgenscript.comresearchgate.netresearchgate.net
NeuroblastomaOncogenic effector of N-Myc pathway, critical for proliferation, mediates transformationIn vitro (cell lines), Embryonic fibroblastsOverexpression of Id-2 mediates transformation and maintains malignant behavior; Id2-null fibroblasts have impaired proliferation; Id-2 is a target of N-Myc. aacrjournals.orgnih.govscispace.comcancerindex.org
Breast CancerComplex role: promotes differentiation vs. promotes proliferation/stemnessMurine mammary epithelial cells, In vitro (cell lines), Murine modelsUpregulated during differentiation; inversely correlated with proliferation; reintroduction reduces proliferation/invasion. Can also promote stemness and predict poor prognosis. cancerindex.orgaacrjournals.orgresearchgate.netnih.govoup.comtandfonline.com
Pancreatic CancerImplication in tumor cell growthIn vitro (cell lines)Overexpressed in primary tumors and cell lines; inhibition of Id-2 reduces cell growth. cancerindex.orgnih.gov
Thyroid CancerPromotion of cell proliferation, migration, EMT, and stemnessIn vitro (cell lines)Overexpression enhances proliferation, migration, EMT, stemness; mediated via PI3K/Akt pathway; knockdown inhibits these processes. researchgate.netnih.govnih.govresearchgate.net
Colorectal CancerRole in cell survival and proliferationIn vitro (cell lines), Murine modelsUpregulated in tumors/metastases; promotes cell survival; inhibition reduces proliferation and enhances apoptosis in vitro; reduces tumor growth and metastasis in vivo. researchgate.netnih.govnih.gov

Detailed Research Findings:

Research in Ewing sarcoma has demonstrated that CRISPR/Cas9-mediated knockout of Id-2 in cell lines like EW8 and TC71 impairs colony formation in vitro. researchgate.net Overexpression of Id-2 in NIH3T3 cells significantly increased colony formation and growth in soft agar (B569324). researchgate.netnih.govresearchgate.net In xenograft models, loss of Id-2 in Ewing sarcoma cells reduced tumor growth and prolonged mouse survival, while overexpression of Id-2 in NIH3T3 cells increased tumor growth. researchgate.netnih.govnih.govresearchgate.net

In neuroblastoma, studies have shown that overexpression of Id-2 can transform NIH 3T3 cells, leading to increased proliferation even in low serum conditions, comparable to neuroblastoma cells with N-Myc amplification. aacrjournals.org

In breast cancer, experiments with murine mammary epithelial cells have indicated that Id-2 expression increases as cells differentiate and their proliferation rate decreases. aacrjournals.org Reintroducing Id-2 into aggressive breast cancer cells reduced their ability to proliferate and invade. aacrjournals.org Conversely, studies on DCIS have linked Id-2 upregulation to enhanced cancer stemness and aggressive phenotypes in vitro and in vivo. cancerindex.org

In vitro studies on pancreatic cancer cell lines like PANC-1 showed that reducing Id-2 expression with antisense oligonucleotides inhibited their growth. cancerindex.orgnih.gov

In thyroid cancer cell lines such as K1 and CAL-62, knockdown of Id-2 using sh-ID2 or si-ID2 significantly reduced cell proliferation in CCK-8 and colony formation assays. researchgate.net Overexpression of Id-2 had the opposite effect. researchgate.net Transwell and wound healing assays showed that Id-2 promoted migration, while spheroid formation experiments indicated its role in stemness. researchgate.net Western blot and RT-qPCR analyses confirmed that Id-2 influences the expression of proliferation, EMT, and stemness markers, and promotes the activation of the PI3K/Akt pathway. researchgate.netnih.govnih.gov

Studies in colorectal cancer using HCT-116 cells with stable Id-2 knockdown via shRNA demonstrated increased doubling times (reduced proliferation) and enhanced apoptosis. nih.govnih.gov This was associated with decreased cyclin D1 and increased p21 levels, as well as increased levels of the pro-apoptotic protein Bim/Bod and cleavage of caspase-7 and poly (ADP-ribose) polymerase. researchgate.netnih.govnih.gov In murine xenograft models, tumors derived from Id-2 deficient cells were smaller and showed reduced liver metastases. nih.govnih.gov Intraperitoneal administration of Id-2 siRNA also reduced tumor burden in mice. nih.govnih.gov

Glioblastoma: Contribution to Stem Cell Differentiation Roadblocks (in vitro, GSCs)

In glioblastoma multiforme (GBM), Id2 protein has been implicated in the maintenance of cancer stem cell (CSC) properties and the inhibition of differentiation. Studies utilizing in vitro glioblastoma neurosphere cultures, which contain GBM-CSCs, have shown that Id2, along with Id4, is upregulated during the differentiation of these cells induced by histone deacetylase inhibitors. nih.gov Overexpression of Id2 and Id4 in GBM neurosphere cells promoted lineage-specific differentiation, evidenced by the induction of neuronal/astroglial markers such as Tuj1 and GFAP, and the inhibition of the oligodendroglial marker GalC. nih.gov This overexpression also led to a reduction in stem cell marker expression and decreased neurosphere formation potential, a marker of cancer cell "stemness". nih.gov

Further mechanistic insights suggest that Id2 and Id4 regulate GBM neurosphere differentiation by downregulating Olig1 and Olig2, which are oligodendroglial lineage-associated transcription factors. nih.gov Deletion of the ID2 gene in GBM cells expressing inducible 5S-A ASCL1, a proneural transcription factor, enhanced the pro-differentiation effect of 5SA-ASCL1, leading to an increase in the fraction of TUBB3+ cells. nih.gov This indicates that upregulation of Id2 can counteract the activity of pro-neuronal differentiation factors like ASCL1, thereby restraining GBM cell differentiation. nih.govresearchgate.net The role of Id2 in maintaining glioma cancer cell stemness has been reported, and its deletion can lead to decreased cell confluence. nih.govresearchgate.net

Id2 is also known to be directly repressed by p53, and its sustained overexpression is required for proliferation in adult tissue neural stem cells lacking Tp53. aacrjournals.org Constitutive expression of Id2 in differentiating neural stem cells resulted in maturation-resistant oligodendroglial precursor cells (OPCs), a cell population implicated in glioma initiation. aacrjournals.org Mechanistically, Id2 overexpression was associated with the inhibition of Hey1, a Notch effector and a transcriptional repressor of Olig2, suggesting that Id2 promotes Olig2 expression by antagonizing Hey1. aacrjournals.org

Hodgkin Lymphoma: Potential as Therapeutic Target (in vitro)

Aberrant expression of Id2 has been observed in classical Hodgkin lymphoma (cHL), potentially contributing to the loss of B cell-specific gene expression in Hodgkin-Reed/Sternberg (HRS) cells. nih.gov In vitro studies using hematopoietic progenitor cells have demonstrated that knockdown of Id2 by shRNA promotes B-cell differentiation and induces the expression of B-cell lineage-specific genes. nih.gov These findings suggest that Id2 acts as an intrinsic negative regulator of B-cell development. nih.gov The observation that inhibiting Id2 in vitro can drive differentiation of hematopoietic progenitor cells towards a B-cell lineage highlights its potential as a therapeutic target in Hodgkin lymphoma to restore normal B-cell characteristics. nih.gov Overexpression of Id2 has also been detected in some types of B-cell lymphoma, including classical Hodgkin lymphoma. researchgate.net

Head and Neck Squamous Cell Carcinoma: Association with Lymph Node Metastasis

Elevated levels of Id2 expression have been closely associated with the presence of lymph node metastasis (LNM) in patients with head and neck squamous cell carcinoma (HNSCC), correlating with a poor prognosis. nih.gov In vitro and in vivo experiments using HNSCC cell lines with modulated Id2 gene expression have further verified its functional role in invasion and LNM. nih.gov Overexpression of Id2 induced invasion and LNM of HNSCC cells, while knockdown of Id2 diminished these capabilities. nih.gov

Mechanistically, Id2 expression levels were found to increase the expression of matrix metalloproteinase 1 (MMP1), a molecule downstream to Id2. nih.gov Silencing of MMP1 in HNSCC cells with overexpressed Id2 rescued the elevated invasion and LNM capabilities, suggesting that Id2 enhances invasion and LNM partly through MMP1 activation. nih.gov This indicates that the Id2-MMP1 axis could represent a novel alternative therapeutic target for invasion and LNM in HNSCC. nih.gov Nuclear Id2 was also found to be increased in nasopharyngeal carcinoma compared to normal tissues, with higher nuclear Id2 expression significantly associated with tumor size, lymph node metastasis, and clinical stage. nih.gov

Hepatic Carcinoma: Significance in Metastatic Process (in vitro)

Id2 has been suggested to play a significant role in the metastatic process during the progression of hepatocellular carcinoma (HCC). nih.gov In HCC patients, Id2 mRNA levels have been found to correlate inversely with portal vein invasion, tumor-node-metastasis stage, tumor size, and early intrahepatic recurrence. nih.gov Patients with low levels of Id2 had significantly shorter disease-free survival time. nih.gov

In vitro analysis using HCC cell lines with expression vectors and small interfering RNAs has provided insights into the precise roles of Id2. nih.gov Cells transfected with an Id2 expression vector showed lower invasive potential compared to control cells. nih.gov Conversely, Id2-knockdown experiments yielded opposite results. nih.gov Cells overexpressing Id2 also exhibited decreased secretion of vascular endothelial growth factor (VEGF) and reduced hypoxia-inducible factor-1alpha protein levels. nih.gov These findings suggest that the action of Id2 in the metastatic process of HCC might be partly explained by altered cell mobility due to decreased secretion of VEGF. nih.gov

Non-small cell lung cancer: Relationship with Clinicopathological Features

Studies on the expression of Id2 in non-small cell lung cancer (NSCLC) have investigated its relationship with clinicopathological features and prognosis. In malignant NSCLC tissues, Id2 expression has been detected in both nuclear and cytoplasmic compartments. plos.orgnih.gov Notably, nuclear expression of Id2 has been shown to be inversely correlated with the differentiation grade of the tumor. plos.orgnih.gov

Table 1: Association of Nuclear ID2 Expression with Tumor Differentiation and Prognosis in NSCLC

FeatureCorrelation with Nuclear ID2 ExpressionPrognostic Value (Poorly Differentiated Tumors)
Differentiation GradeInversely Correlated plos.orgnih.govUnfavorable Prognostic Factor plos.orgnih.gov

Contributions to Neurological Disorders

Parkinson's Disease: Maintenance of Midbrain Dopamine (B1211576) Neurons (Id2-deficient mice)

Research utilizing Id2-deficient mice has documented a role for Id2 in the maintenance of midbrain dopamine neurons. nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net These mice exhibit age-dependent histological alterations in dopaminergic neurons of the substantia nigra pars compacta (SNpC), which are associated with changes in locomotor activity. nih.govnih.govdntb.gov.uaresearchgate.net Reduced dopamine transporter (DAT) expression has been observed at early ages in Id2-deficient mice, and in vitro dopaminergic differentiation models have shown that DAT expression is dependent on Id2 expression. nih.govnih.govdntb.gov.ua Evidence of neurodegeneration, including activated caspase-3 and glial infiltration, has been noted in the SNpC of older Id2-deficient mice. nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net

Id2 is a transcription factor expressed in the developing central nervous system, and its loss in adult neurogenesis leads to a diminished olfactory bulb size associated with a specific decrease in periglomerular dopamine neurons. nih.govnih.gov Id2-deficient mice display features consistent with Parkinson's disease (PD), such as a decrease of dopaminergic neurons in the olfactory bulb and reduced olfactory discrimination, a preclinical marker of PD. nih.govdntb.gov.ua While no deficiency in the stem cell compartment was detected, migrating neuroblasts in Id2-deficient mice prematurely undergo astroglial differentiation within a disorganized rostral migratory stream. nih.gov These findings suggest that inactivation of Id2 can affect the motor system, alter the maintenance of dopamine neurons, and contribute to age-dependent neurodegeneration, highlighting a key role for Id2 in midbrain dopamine neuron maintenance. nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net

Table 2: Observations in Id2-Deficient Mice Related to Parkinson's Disease

ObservationFinding in Id2-deficient miceReference(s)
Histological alterations in SNpC dopamine neuronsAge-dependent alterations observed, associated with changes in locomotor activity. nih.govnih.govdntb.gov.uaresearchgate.net
Dopamine Transporter (DAT) expressionReduced at early ages; expression dependent on Id2 in vitro differentiation models. nih.govnih.govdntb.gov.ua
Neurodegeneration in SNpCEvidence of activated caspase-3 and glial infiltration noted in older mice. nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net
Olfactory bulb dopamine neuronsDecreased numbers of periglomerular dopamine neurons. nih.govnih.gov
Olfactory discriminationReduced. nih.govnih.govdntb.gov.ua
Migrating neuroblast differentiationPremature astroglial differentiation within the rostral migratory stream. nih.gov

Multiple Sclerosis: Impact on Oligodendrocyte Precursor Cell Differentiation (in vitro)

Multiple Sclerosis (MS) is a demyelinating disease characterized by damage to the myelin sheath in the central nervous system (CNS). Remyelination, the process of regenerating myelin, is crucial for functional recovery but is often incomplete in MS patients. This process relies on the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes (OLs). Inhibitor of DNA binding (Id) proteins, including Id2, are known to regulate the differentiation of OPCs. nih.govspandidos-publications.com

Id2 functions as a negative regulator of oligodendroglia differentiation. nih.gov Studies have investigated the role and mechanisms of Id proteins, primarily Id2, in this process. nih.gov The differentiation of OPCs into mature OLs is a prerequisite for remyelination in demyelinated disorders such as MS. researchgate.net Epigenetic mechanisms, such as DNA methylation, have been suggested to control OPC differentiation. researchgate.net

Research indicates that a decrease in Id2 and Id4 expression is associated with an increased methylation profile during the transition from OPC to oligodendrocyte stages. researchgate.net This suggests that DNA methylation may regulate the expression of these negative transcriptional regulators during OPC differentiation. researchgate.net

In vitro studies have shown that Id2 interacts with the retinoblastoma tumor suppressor, an interaction responsible for the cell cycle transition from G1 to S phase. nih.gov The translocation of Id2 between the nucleus and cytoplasm is regulated by E47 and OLIG proteins. nih.gov Furthermore, an interaction between Id2 and OLIG mediates the inhibitory effects of bone morphogenic proteins (BMPs) and G protein-coupled receptor 17 on oligodendroglia differentiation. nih.gov Id2 expression is also regulated by Wnt signaling and histone deacetylases during OPC differentiation. nih.gov

While Id4 is considered essential for oligodendrogenesis, Id2 is described as nonessential, although it functions similarly to Id4 in regulating OPC differentiation. nih.gov Targeting these pathways, including those involving Id2, might represent a viable therapeutic approach for demyelinating diseases. nih.gov

Role in Inflammatory and Metabolic Conditions

Id-2 protein has been implicated in the pathogenesis of various inflammatory and metabolic conditions, with mechanistic insights gained from in vitro and animal models.

Ulcerative Colitis: Regulation of Inflammation (in vitro, neutrophils)

Ulcerative colitis (UC) is a form of chronic inflammation that can progress to colon cancer. plos.org Massive infiltration of neutrophils and macrophages into the lamina propria and submucosa is observed in the progression of UC-associated colon carcinogenesis. plos.org

Studies have investigated the role of Id2 in UC, particularly its impact on neutrophil function and inflammation. It has been reported that mice lacking both Id2 and Id3 can develop colitis. nih.govresearchgate.net Furthermore, the expression of Id2 is decreased in the colon tissues of mice with DSS-induced colitis and in patients with UC. nih.govresearchgate.net Id2 is primarily expressed in the mucosal epithelium of healthy colon tissue and its expression is reduced at the inflammatory site in UC. nih.gov

In vitro studies using LPS-stimulated neutrophils have shown that recombinant human Id2 protein can decrease the mRNA levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.govresearchgate.net This effect is associated with the efficient inhibition of the NF-κB signaling pathway in neutrophils by Id2. nih.govresearchgate.net Interestingly, Id2 demonstrated a synergistic effect with pyrrolidine (B122466) dithiocarbamic acid (PDTC), an NF-κB inhibitor, in suppressing NF-κB activation. nih.gov

Supplementation with exogenous Id2 protein has been investigated as a potential strategy to ameliorate colitis. nih.govresearchgate.net In mice with DSS-induced colitis, purified human Id2 was shown to efficiently ameliorate the condition by improving disease symptoms, reducing pro-inflammatory cytokine levels in colon tissues, maintaining intestinal barrier integrity, and decreasing neutrophil and macrophage infiltration in the colon. nih.gov Human Id2 could be efficiently endocytosed by neutrophils and macrophages, and its protective function against colitis was lost when neutrophils were depleted. nih.gov These findings suggest that Id2 protein may act as a promising anti-inflammatory agent targeting the NF-κB signaling pathway in neutrophils for the treatment of UC. nih.gov

Rheumatoid Arthritis: Pro-inflammatory Cytokine Upregulation (in vitro, T cells)

Rheumatoid arthritis (RA) is a chronic inflammatory disorder where pro-inflammatory cytokines are significantly upregulated in the synovial fluid T cells of patients. nih.govnih.gov Research has explored the role of Id2 in the synthesis of these cytokines by T cell subsets and its contribution to RA pathogenesis. nih.govnih.gov

Studies have shown that Id2 expression is significantly increased in subsets of over-activated pro-inflammatory T cells in RA patients. nih.gov A significant positive correlation has been found between increased IFN-γ and Id2 expression in both synovial fluid and peripheral blood of RA patients. nih.govnih.gov

In vitro experiments have demonstrated that antagonizing Id2 reduces IFN-γ production after T cell activation. nih.gov This suggests that high Id2 expression is a critical regulator of pro-inflammatory cytokine upregulation, particularly IFN-γ, by hyperactivated T cells in RA, potentially exacerbating the disease. nih.govnih.gov

Further support for the role of Id2 comes from in vivo studies using T-cell-specific Id2 knockout mice. These mice exhibited a diminished occurrence and severity of collagen-induced arthritis (CIA), an animal model for RA, along with a significant decrease in IFN-γ expression. nih.govnih.gov Clinical monitoring in treated RA patients indicated that Id2-induced circulating T-cell IFN-γ expression significantly decreased following treatment with the T-cell activation inhibitor abatacept. nih.gov

These data collectively suggest that inhibiting Id2 expression or function may offer new therapeutic approaches for RA joint inflammation. nih.govnih.gov

Endometriosis: Impact on Warburg-like Effect and HIF-1α Expression (peritoneal mesothelial cells)

Endometriosis is a gynecological disease where endometriotic cells can exhibit a Warburg-effect-like phenotype, characterized by a tendency towards aerobic glycolysis and increased lactate (B86563) production. researchgate.net Transforming growth factor (TGF)-β1 is believed to play a significant role in the etiology of peritoneal endometriosis and has been shown to induce a Warburg-like effect in the peritoneum of women with the condition. researchgate.netoup.comnih.govresearchgate.net This effect involves the metabolic conversion of glucose to lactate via aerobic glycolysis, mediated through increased expression of hypoxia-inducible factor α (HIF-1α). researchgate.netoup.comnih.govresearchgate.net Id proteins are known transcriptional targets of TGF-β1. researchgate.netnih.gov

Research has investigated whether Id2 mediates the TGF-β1-induced Warburg-like effect in the peritoneum of women with endometriosis. researchgate.netoup.comnih.gov Studies have found that the TGF-β1-induced changes in the metabolic phenotype of peritoneal mesothelial cells from women with endometriosis are mediated through the Id2 pathway. researchgate.netoup.comnih.gov

Id2 is localized to peritoneal mesothelial and stromal cells in women with and without endometriosis. researchgate.netoup.comnih.gov However, Id2 mRNA expression is lower in peritoneum adjacent to endometriosis lesions compared to distal sites. researchgate.netoup.comnih.gov Exposure of primary human peritoneal mesothelial cells (HPMC) and immortalized mesothelial cells (MeT-5A) to physiological concentrations of TGF-β1 decreases Id2 mRNA expression. researchgate.netoup.comnih.gov

Crucially, in vitro experiments using siRNA to knockdown Id2 in MeT-5A cells resulted in increased HIF-1α mRNA expression and lactate secretion, to a similar degree as observed with TGF-β1 exposure. researchgate.netoup.comnih.gov This suggests that decreasing levels of Id2 induce these metabolic changes. oup.com These findings indicate that TGF-β1 regulates changes in metabolism in peritoneal mesothelial cells through an Id2–HIF-1α pathway. oup.com Increasing lactate production by the peritoneum may facilitate the survival and invasion of ectopic endometrial cells into the peritoneal mesothelium, thereby promoting the development and progression of endometriosis. oup.comoup.com

The following table summarizes key in vitro findings regarding Id2's impact on HIF-1α and lactate secretion in peritoneal mesothelial cells:

TreatmentId2 mRNA ExpressionHIF-1α mRNA ExpressionLactate Secretion
ControlBaselineBaselineBaseline
TGF-β1 ExposureDecreasedIncreasedIncreased
Id2 Knockdown (siRNA)DecreasedIncreasedIncreased

These results suggest that novel therapeutics targeting the TGFβ/ID pathway may offer potential treatment options for endometriosis. oup.com

Metabolic Homeostasis: Circadian Rhythm, Insulin (B600854) Sensitivity, Glucose Uptake (Id2 knockout mice)

Id2 has been recognized as a transcriptional regulator involved in multiple systems, including circadian rhythm biology, glucose and lipid metabolism. jax.org Studies using Id2 knockout mice have provided insights into its role in metabolic homeostasis. jax.orgnd.edunih.gov

Id2 knockout mice exhibit several alterations in their circadian system, including disrupted circadian rhythms in a percentage of mice, rapid entrainment to changes in photoschedule, and an increase in light-induced phase shifts. jax.org They also show altered daily and circadian patterns of feeding and locomotor activity, with activity profiles extending further into the late night/dark phase, despite reduced total locomotor activity. nih.gov These observations suggest a role for Id2 in the circadian regulation of feeding and locomotor behavior. nih.gov

Regarding glucose metabolism, male Id2 knockout mice exhibit enhanced insulin sensitivity and increased glucose tolerance, which is exacerbated in older animals. jax.orgnih.gov This enhanced insulin sensitivity is a sex-specific property observed in male knockout mice. nd.edu FDG-PET analysis revealed increased glucose uptake by skeletal muscle and brown adipose tissue in male Id2 knockout mice, suggesting increased glucose metabolism in these tissues. nih.govnih.gov Reductions in intramuscular triacylglycerol and diacylglycerol were detected in male Id2 knockout mice, highlighting a possible mechanistic role in their enhanced insulin sensitivity. nih.gov

Id2 knockout mice are generally smaller and lean, even though males consume more food than females. jax.org Adipogenesis is impaired in these mice, leading to reduced fat deposits and lipid storage in white adipose tissue and liver. jax.org

The analysis of Id2 knockout mice has provided behavioral and physiological evidence supporting a role for Id2 in glucose homeostasis and the circadian control of feeding and locomotor activity. nd.edu These studies suggest an important role for the Id2 gene in shaping aspects of both circadian and metabolic systems. nd.edu

The following table summarizes key metabolic findings in Id2 knockout mice:

PhenotypeObservation in Id2 Knockout Mice (primarily males)
Body WeightReduced
AdiposityReduced (Impaired adipogenesis)
Food IntakeMales consume more than females
Circadian RhythmsDisrupted in some mice, altered feeding/locomotor patterns jax.orgnih.gov
Insulin SensitivityEnhanced (sex-specific, male) jax.orgnd.edunih.gov
Glucose ToleranceIncreased (male) jax.orgnih.gov
Glucose UptakeIncreased in skeletal muscle and brown adipose tissue (male) nih.govnih.gov
Intramuscular LipidsReduced triacylglycerol and diacylglycerol (male) nih.gov

Advanced Research Methodologies and Experimental Models in Id 2 Protein Studies

Genetic Manipulation Techniques

Genetic manipulation techniques are fundamental tools for investigating the function of Id-2 by altering its expression levels or disrupting its gene.

CRISPR/Cas9 Gene Knockout in Cellular Models

CRISPR/Cas9 technology is widely employed to create targeted disruptions (knockouts) in the ID2 gene, allowing researchers to study the consequences of Id-2 absence. This method involves using a guide RNA (gRNA) to direct the Cas9 enzyme to a specific location in the ID2 gene, leading to a double-strand break and subsequent repair that often results in gene inactivation. ubigene.us

Studies in Ewing sarcoma cell lines, such as EW8 and TC71, have utilized CRISPR/Cas9 to generate ID2-knockout (ID2-KO) cells. researchgate.netnih.gov Knockout of ID2 in these cell lines significantly reduced colony formation in vitro and slowed proliferation. researchgate.netnih.gov This demonstrates the critical role of Id-2 in the growth of Ewing sarcoma cells. researchgate.netnih.gov The effectiveness of the knockout is typically confirmed by techniques like Western blotting to assess Id-2 protein levels. researchgate.net

Inducible shRNA and siRNA for Gene Silencing

Short hairpin RNA (shRNA) and small interfering RNA (siRNA) are used for post-transcriptional gene silencing, reducing the expression of the ID2 gene. addgene.org These methods involve introducing small RNA molecules that target ID2 mRNA for degradation or translational repression. addgene.org

Overexpression Strategies Using Lentiviral and Retroviral Vectors

To study the effects of elevated Id-2 levels, overexpression strategies are employed, often utilizing lentiviral and retroviral vectors for efficient gene delivery into target cells. thermofisher.commdpi.com These vectors can integrate the ID2 gene into the host cell genome, leading to stable and often high-level expression of the this compound. thermofisher.com

Lentiviral vectors have been used to overexpress Id-2 in various cell lines, including NIH3T3 mouse embryonic fibroblasts and hepatocellular carcinoma (HCC) cell lines (SMMC-7721, SK-Hep-1, and Li-7). nih.govnih.gov Overexpression of Id-2 in NIH3T3 cells significantly increased colony formation and growth in soft agar (B569324) in vitro, as well as tumor growth in xenograft models. nih.govresearchgate.net In HCC cell lines, lentiviral-mediated overexpression of Id-2 promoted cell proliferation both in vitro and in vivo. nih.gov Retroviral vectors can also be used for gene transfer and protein expression, particularly in cells with low transfection efficiency. thermofisher.comabmgood.com

In Vitro Cellular Models for this compound Research

A wide array of in vitro cellular models is utilized to investigate the functions of Id-2, ranging from primary cell cultures to established cell lines, each offering specific advantages for different research questions.

Primary Cell Cultures (e.g., Myeloid Progenitors, Granulosa Cells, Mammary Epithelial Cells, Embryonic Fibroblasts)

Primary cell cultures, derived directly from tissues, provide a more physiologically relevant model compared to established cell lines. Research on Id-2 has utilized various primary cell types.

Myeloid progenitors, such as the interleukin-3 (IL-3)-dependent 32D.3 cell line, have been used to study the role of Id-2 in apoptosis. nih.gov Studies in primary human peritoneal mesothelial cells (HPMC) have investigated Id-2 expression and its regulation by factors like TGF-β1. oup.com Mammary epithelial cells, both in culture and in vivo, have been used to examine Id-2 expression during mammary gland development and differentiation, suggesting a potential role for Id-2 in promoting differentiation in this context. aacrjournals.org Embryonic fibroblasts, including primary embryonic fibroblasts from Id2-null mice, have been instrumental in demonstrating the impaired proliferative ability in the absence of Id-2. aacrjournals.org

Established Cell Lines (e.g., U2OS, Saos-2, NIH3T3, Ewing Sarcoma cell lines, Neuroblastoma cell lines, RIE-1, HCT-116, RAW264.7, MeT-5A)

Established cell lines are a convenient and widely used model system due to their ease of culture and reproducibility. Numerous established cell lines have been employed in Id-2 research.

Osteosarcoma cell lines like U2OS and Saos-2 are frequently used to study Id-2's involvement in proliferation, apoptosis, and interactions with other proteins such as pRb family members and 14-3-3β. nih.govspandidos-publications.compnas.org NIH3T3 mouse embryonic fibroblasts are commonly used in transformation assays to assess the tumorigenic potential of proteins like Id-2 upon overexpression. nih.govresearchgate.net Ewing sarcoma cell lines (e.g., EW8, TC71) are critical models for investigating the role of Id-2 in sarcoma development and its regulation by oncoproteins like EWS-FLI1. researchgate.netnih.govnih.gov Neuroblastoma cell lines (e.g., IMR-32, SK-N-SH) are utilized to study the link between Id-2, N-Myc amplification, and tumor aggressiveness, as well as the cytoplasmic sequestration of Id-2 by proteins like ENH. aacrjournals.orgcancerindex.orgpnas.orgaacrjournals.org Other cell lines such as HCT-116 (colorectal cancer) researchgate.net and MeT-5A (immortalized mesothelial cells) oup.com have also been used to explore specific aspects of Id-2 function in different cancer types and cellular contexts.

In Vivo Animal Models

In vivo animal models, particularly mouse models, have been instrumental in understanding the physiological roles of this compound by allowing researchers to study the effects of altered Id-2 expression within a complex biological system.

Id2 Knockout (Id2-/-) Mouse Models for Developmental and Physiological Studies

Id2 knockout (Id2-/-) mouse models have provided significant insights into the developmental and physiological functions of Id-2. These mice exhibit a range of phenotypes due to the absence of functional this compound. Id2-deficient mice show a defect in lactation, attributed to impaired lobuloalveolar development during pregnancy. oup.com Furthermore, Id2 knockout mice display circadian phenotypes, including disrupted locomotor activity rhythms and enhanced photoentrainment. nih.govnd.edujax.orgnih.govnih.gov Studies using these models have provided behavioral and physiological evidence supporting a role for Id2 in glucose homeostasis and the circadian control of feeding and locomotor activity. nd.edu

A notable metabolic phenotype observed in Id2 null mice is reduced lipid storage, resulting in a lean body form with a low quantity of white adipose tissue and decreased lipid levels in the liver. nd.edunih.govnih.gov These mice also show disturbances in the rhythmic expression of liver genes involved in lipid and glucose metabolism. nih.govnih.gov Interestingly, Id2 knockout mice have demonstrated a more rapid adaptation to significant time-zone changes compared to wild-type individuals. nd.edu In male Id2 knockout mice, an enhanced sensitivity to the insulin (B600854) signal has been reported, leading to increased glucose uptake in tissues and potentially hypoglycemia. jax.orgnd.edu Differences in the quantity and proportion of fat molecules in the skeletal muscle of male knockout mice suggest a potential mechanism underlying the altered insulin sensitivity. nd.edu

Developmental studies using Id2 knockout embryos have revealed severe cardiac defects, such as abnormal orientation of systemic and pulmonary drainage, abnormal myocardialization of veins, hypoplasia of the sinoatrial node, large interatrial communications, ventricular septal defects, double outlet right ventricle, and myocardial hypoplasia. nih.gov In the hematopoietic system, Id2 knockout mice exhibit impaired B-cell and myeloid development. nih.govresearchgate.net Loss of Id2 in adult hematopoietic stem cells (HSCs) has been shown to increase HSC activation and differentiation, ultimately leading to HSC exhaustion and bone marrow failure over time. researchgate.net

Conventional Id2 knockout mice often exhibit reduced body weight and a high degree of homozygous lethality. jax.org The survival rate of homozygotes is significantly influenced by the genetic background, with very low survival on a C57BL/6 background (<1%) compared to approximately 10% on a mixed background (129X1, C57BL/6, FVB/N). jax.org Increased survivorship under germ-free conditions suggests that these mice may be immunocompromised. jax.org The null allele in these models typically involves the replacement of a region upstream of the transcription start site and exons 1 and 2, which encode the entire coding domain of Id2. jax.org

Conditional Knockout Models

Conditional knockout models have been developed to study the cell-type-specific functions of Id2, allowing for the deletion of the Id2 gene in particular tissues or cell populations at specific times. Id2-conditional (Id2fl/fl) mouse models are generated with loxP sites flanking critical exons (e.g., exons 1-2) of the Id2 gene. jax.orgnih.gov When bred with mice expressing Cre recombinase in a tissue-specific manner, these models enable the deletion of Id2 in the Cre-expressing cells. jax.orgnih.gov

For instance, breeding Id2fl/fl mice with Mx1-Cre transgenic mice facilitates the deletion of Id2 in hematopoietic cells. researchgate.net Bone marrow transfer experiments using bone marrow cells from Id2fl/fl mice crossed to inducible Cre mice (Mx1-cre) transplanted into irradiated recipients have demonstrated that Id2 deletion in HSCs leads to increased differentiation, reduced quiescence, and increased exhaustion. researchgate.netjax.org This ultimately results in decreased numbers of immunophenotypic HSCs and reduced survival due to conditions like anemia, leukocytosis, and bone marrow failure. researchgate.netjax.org

T cell-specific conditional Id2 knockout mice (Id2f/f CD4Cre+) are created by crossing Id2f/f mice with CD4-Cre transgenic mice, allowing for Id2 deletion specifically in T cells. nih.gov Studies using this model have shown that T cell-specific Id2 deficiency prevents the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.gov In these mice, activated CD4 T cells form a smaller pool, exhibit reduced proliferation and increased cell death, and are largely absent from the central nervous system. nih.gov Conditional knockout of both Id2 and Id3 has also been shown to impair the proliferation and survival of specific gamma delta T cell populations. researchgate.net

Xenograft Models for Tumor Growth Assessment

Xenograft models are widely used to evaluate the role of Id2 in tumor growth and progression in an in vivo setting. These models typically involve injecting human cancer cells with manipulated Id2 expression (e.g., knockdown or overexpression) into immunodeficient mice, such as M-NSG mice. genscript.comnih.govfrontiersin.org The growth of the resulting tumors is then monitored over time.

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are essential for investigating the molecular mechanisms by which this compound functions, including its interactions with other proteins and its effects on gene transcription.

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation)

Protein-protein interaction assays, such as co-immunoprecipitation (co-IP), are crucial for identifying and validating proteins that physically interact with Id-2. Co-immunoprecipitation involves using an antibody specific to Id-2 to isolate this compound complexes from cell lysates. nih.govnih.gov Potential binding partners are then detected in the immunoprecipitated material, typically by Western blot analysis using antibodies against the suspected interacting proteins. nih.govnih.gov

Co-immunoprecipitation studies have demonstrated that Id2 can interact with core components of the circadian clock, specifically CLOCK and BMAL1. nih.gov In quiescent liver cells, Id2 has been shown to form a complex with E2F4, p130, and mSin3A. nih.gov Interactions between Id2 and PU.1 have also been detected using co-IP in EML cells. nih.gov Furthermore, co-immunoprecipitation studies have revealed that Id2 can bind to both TGFβ and Smad2/3. plos.org Interactions between Id1, Id2, and Id3 proteins and Gata4 or Nkx2.5 have been observed through co-immunoprecipitation from cell lysates. researchgate.net Beyond co-IP, other protein interaction assays, such as the Golgi two-hybrid assay, have also been used to detect interactions, including that between MyoD and Id2. plos.org

Transcriptional Activity Assays (e.g., Luciferase Reporter Assays)

Transcriptional activity assays, particularly luciferase reporter assays, are widely used to assess how Id-2 influences the transcriptional regulation of specific genes. This technique involves cloning the promoter region of a target gene into a reporter vector upstream of a luciferase gene. oup.comnih.govaacrjournals.orgrupress.org Cells are then transfected with this construct, often along with expression vectors for Id-2 or other proteins of interest. oup.comnih.govaacrjournals.orgrupress.org Changes in luciferase activity, measured by the luminescence produced, indicate alterations in the transcriptional activity driven by the cloned promoter. oup.comnih.govaacrjournals.orgrupress.org A second reporter gene, such as Renilla luciferase, is frequently co-transfected as an internal control to normalize for variations in transfection efficiency. oup.comnih.govaacrjournals.orgrupress.org

Luciferase reporter assays have demonstrated that the Id2 promoter itself is responsive to transcription factors like C/EBPβ, and deletion analysis using reporter constructs has helped pinpoint the specific promoter regions involved in this regulation. oup.com These assays have also shown that Id2 can repress the transcriptional activation potential of the CLOCK-BMAL1 heterodimer on the mPer1 promoter. nih.gov Studies investigating the regulation of the SEMA3F promoter have used luciferase reporter assays to show that while E47 increases its activity, Id2 can repress this transcriptional activation. aacrjournals.org Luciferase assays have also been employed to study the effect of Id2 on PU.1-mediated activation of the M-CSFR promoter. nih.gov Furthermore, the influence of transcription factors like Pax5 and E47 on the transactivation of an AID promoter construct has been determined using this technique. rupress.org

Gene Expression Analysis (e.g., Northern Blot, RT-qPCR, RNA-seq)

Analyzing the expression levels of the Id2 gene is fundamental to understanding its regulation and involvement in various cellular states. Several techniques are utilized for this purpose, offering different levels of sensitivity and throughput.

Northern blotting is a traditional method used to detect and quantify specific mRNA molecules within a sample. It involves separating RNA by gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe complementary to the Id2 mRNA. This technique provides information on mRNA size and relative abundance. Studies have utilized Northern blot analysis to examine Id2 mRNA expression during mammary gland development, observing an increase in expression during pregnancy and lactation aacrjournals.org. Another study employed Northern blot to analyze Id2 expression in neuroblastoma cell lines, alongside MYCN and MYC expression researchgate.net. While less common now for high-throughput analysis, Northern blot remains valuable for validating results from other methods and assessing transcript size.

Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and widely used method for quantifying mRNA levels. RNA is first reverse transcribed into complementary DNA (cDNA), and then PCR is performed using primers specific for Id2, with fluorescence detection to measure the amount of amplified product in real-time. RT-qPCR allows for precise quantification of Id2 mRNA expression under different experimental conditions or in various cell and tissue types. Researchers have used RT-qPCR to determine Id2 mRNA expression levels in bladder cancer tissues, finding it downregulated compared to normal tissues nih.gov. It has also been employed to study Id2 expression in Sertoli cells treated with FSH or cAMP researchgate.net. RT-qPCR is often used to validate findings from high-throughput methods like RNA-seq nih.gov.

RNA sequencing (RNA-seq) is a next-generation sequencing technology that provides a comprehensive view of the transcriptome. It allows for the quantification of all RNA species in a sample, including different isoforms, and can identify novel transcripts. RNA-seq offers high-throughput analysis of Id2 expression and can reveal complex regulatory networks by simultaneously analyzing the expression of thousands of genes. RNA-seq has been used to investigate the potential mechanisms of Id2 in bladder cancer, identifying differentially expressed genes upon Id2 knockdown or overexpression nih.gov. Transcriptome sequencing, which includes RNA-seq, has also been applied in studies exploring the effects of compounds on gastric cancer cells, where changes in gene expression, potentially including Id2, are analyzed frontiersin.org.

These gene expression analysis techniques, ranging from traditional Northern blotting to modern RNA-seq, are crucial for understanding the transcriptional regulation of Id2 and its differential expression in various biological contexts.

Protein Analysis (e.g., Western Blot, Immunohistochemistry)

Analyzing the this compound itself, in terms of its presence, abundance, localization, and modifications, is essential for understanding its function. Western blot and immunohistochemistry are two primary methods used for this purpose.

Western blot is a widely used technique to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to Id-2. The binding of the primary antibody is detected using a labeled secondary antibody, allowing for visualization and quantification of this compound levels. Western blot analysis has been extensively used in Id-2 research to examine its expression in various cell lines and tissues. Studies have shown this compound levels in parental and shRNA-treated HCT-116 cells to assess the efficiency of Id-2 knockdown researchgate.net. It has also been used to compare this compound levels in bladder cancer tissues versus normal tissues, showing downregulation in tumors nih.gov. Western blot is frequently used to confirm protein expression changes observed at the mRNA level and to analyze the expression of downstream target proteins regulated by Id-2 nih.gov.

Immunohistochemistry (IHC) is a technique that uses antibodies to detect and visualize specific proteins within tissue sections. This method provides information about the spatial distribution and cellular localization of this compound in tissues. IHC is particularly valuable for examining Id-2 expression in complex tissues and clinical samples, allowing researchers to correlate protein levels and localization with tissue morphology and disease progression. Immunohistochemical analysis has been used to study Id-2 expression in mouse mammary glands during development, showing its presence in differentiated epithelial cells aacrjournals.org. It has also been applied to human breast tumor biopsies to determine this compound expression in different types and grades of breast cancer aacrjournals.org. In bladder cancer research, IHC has confirmed the downregulation of this compound in tumor tissues nih.gov. Specific antibodies against Id-2 are commercially available and validated for use in Western blot and IHC applications thermofisher.com.

Together, Western blot and immunohistochemistry provide complementary information on this compound expression, with Western blot offering quantitative data on total protein levels and IHC providing spatial and cellular context within tissues.

Chromatin Immunoprecipitation (ChIP)

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate protein-DNA interactions within the natural chromatin context of the cell. It allows researchers to identify specific genomic regions to which a protein of interest is bound in vivo thermofisher.combiocat.comsigmaaldrich.com. The basic principle involves crosslinking proteins to DNA, shearing the chromatin into smaller fragments, and then using an antibody specific to the protein of interest (e.g., Id-2 or a protein interacting with Id-2) to immunoprecipitate the protein-DNA complexes thermofisher.comsigmaaldrich.com. After washing and reversing the crosslinks, the DNA fragments that were bound by the protein are isolated and can be analyzed by various downstream methods.

ChIP is particularly relevant to Id-2 research because Id-2, while not directly binding DNA, regulates transcription by interacting with DNA-binding proteins like bHLH factors and E2F proteins novusbio.comnih.gov. ChIP can be used to determine if Id-2 is present in protein complexes bound to specific gene promoters or regulatory elements. For example, a study investigating Id-2's role in liver regeneration used ChIP to show that Id-2 is present at the c-myc promoter in quiescent liver cells as part of a complex with E2F4, p130, and mSin3A nih.govresearchgate.net. They further demonstrated that Id-2 dissociates from the c-myc promoter during hepatocyte priming nih.gov. ChIP assays can be followed by different methods to analyze the immunoprecipitated DNA:

ChIP-PCR or ChIP-qPCR: Used to determine if the protein is bound to a specific, known DNA sequence. PCR or qPCR is performed using primers flanking the suspected binding site. Increased amplification in the immunoprecipitated sample compared to controls indicates binding sigmaaldrich.com.

ChIP-chip: Involves hybridizing the immunoprecipitated DNA to a microarray containing genomic sequences to identify protein binding sites across a larger set of loci.

ChIP-seq: Utilizes next-generation sequencing to identify protein binding sites across the entire genome. This provides a high-resolution map of protein-DNA interactions thermofisher.comsigmaaldrich.com.

ChIP, especially when combined with sequencing (ChIP-seq), provides a global view of where Id-2-containing protein complexes are located on the chromatin, offering critical insights into the transcriptional programs regulated by Id-2. The technique is also used to study protein modifications associated with specific genomic regions biocat.com.

Mass Spectrometry and SILAC for PTM and Interacting Protein Identification

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify proteins and their post-translational modifications (PTMs), as well as to identify protein-protein interactions nih.govthermofisher.com. In the context of Id-2 research, MS-based approaches, particularly when combined with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are invaluable for gaining a deeper understanding of Id-2's molecular mechanisms.

SILAC is a quantitative proteomics technique that allows for the accurate comparison of protein abundance between different cell populations nih.govthermofisher.combioinfor.com. Cells are grown in media containing different isotopic forms of essential amino acids (e.g., "light" or "heavy" lysine (B10760008) and arginine). Proteins synthesized by these cells incorporate the labeled amino acids. When samples from different conditions (e.g., control and treated cells, or cells with normal and altered Id-2 expression) are mixed and analyzed by MS, the ratio of light to heavy peptides for each protein can be measured, providing relative quantification nih.govthermofisher.com.

Combining SILAC with affinity purification, such as immunoprecipitation of Id-2 or an interacting partner, allows for the quantitative identification of proteins that interact with Id-2 nih.govnih.gov. This "SILAC-immunoprecipitation" approach helps distinguish true interacting proteins from background contaminants by comparing protein enrichment in the immunoprecipitated sample (using an antibody against Id-2 or a tagged version of Id-2) versus a control sample nih.gov. This method can reveal the composition of protein complexes containing Id-2 and how these interactions might change under different cellular conditions.

MS can also be used to identify and characterize PTMs on Id-2 or its interacting proteins thermofisher.combioinfor.com. PTMs, such as phosphorylation or ubiquitination, can significantly impact protein function, localization, and interactions. By analyzing peptides derived from Id-2 or its binding partners using high-resolution MS, researchers can pinpoint the sites of modification and, using quantitative approaches like SILAC, determine how these modifications are regulated. While specific examples of SILAC or PTM analysis applied directly to Id-2 were not prominently detailed in the provided snippets, the techniques are standard in proteomics research for identifying protein interactions and modifications nih.govthermofisher.combioinfor.comnih.gov, which are critical aspects of understanding Id-2's regulatory roles.

Functional Assays for Cellular Phenotypes

Beyond analyzing Id-2 expression and interactions, researchers employ functional assays to determine the biological consequences of Id-2 activity on cellular phenotypes. These assays help to establish the role of Id-2 in processes such as cell proliferation, differentiation, migration, and apoptosis.

Cell Proliferation Assays (e.g., BrdU Incorporation, MTT, Colony Formation)

Cell proliferation assays are fundamental for assessing the impact of Id-2 on cell growth rates. Id proteins, including Id-2, are known regulators of cell proliferation and differentiation nih.govresearchgate.net. Several methods are commonly used to measure cell proliferation:

BrdU Incorporation Assay: This assay measures DNA synthesis, a marker of actively proliferating cells. Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the cell culture and incorporated into the DNA of dividing cells. Incorporated BrdU is then detected using an antibody, often followed by fluorescence or colorimetric detection. BrdU incorporation assays have been used to assess the effect of gene knockdown or overexpression on cell proliferation dovepress.comnih.govspandidos-publications.com. For example, studies have used BrdU staining to show that silencing certain genes can suppress cell proliferation nih.gov.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability and proliferation. Live cells with active metabolism convert the yellow MTT tetrazolium dye into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals. MTT assays are widely used to assess the effect of treatments or genetic manipulations on cell growth rates frontiersin.orgresearchgate.netdovepress.comnih.govspandidos-publications.com. Studies have used MTT analysis to show that reducing Id-2 expression can inhibit cell growth rates researchgate.net. MTT assays have also been used to determine the effect of various compounds on the viability of cancer cells frontiersin.org.

Colony Formation Assay: This assay measures the ability of single cells to grow and form colonies over an extended period, reflecting their long-term proliferative capacity. Cells are seeded at a low density and allowed to grow for one to two weeks, after which the resulting colonies are fixed, stained, and counted. This assay is a measure of clonogenic survival and provides insight into the reproductive viability of the cells. Colony formation assays are used to evaluate the effect of gene knockdown or overexpression on the proliferative potential of cancer cells nih.govresearchgate.netdovepress.comnih.govspandidos-publications.com. Research has shown that knocking down Id-2 can significantly inhibit the colony formation ability of cancer cells nih.govresearchgate.net.

These proliferation assays provide quantitative data on how manipulating Id-2 expression or activity affects the growth of cell populations.

Here is an example of how data from proliferation assays might be presented, based on findings from the search results indicating that Id-2 knockdown inhibits proliferation nih.govresearchgate.net:

Cell LineConditionAssay TypeRelative Proliferation (% of Control)
HCT-116sh-ControlMTT100
HCT-116sh-Id2 C14MTT~50-75 (estimated from figure)
HCT-116sh-Id2 C15MTT~50-75 (estimated from figure)
Bladder Cancer CellsKnockdown Id2CCK-8, Colony FormationDecreased
Bladder Cancer CellsOverexpression Id2CCK-8, Colony FormationIncreased

These assays, along with others such as cell cycle analysis by flow cytometry, are essential for functionally characterizing the role of Id-2 in controlling cell fate decisions related to proliferation and growth.

Apoptosis Assays (e.g., Caspase Activation, PARP Cleavage, TUNEL)

Apoptosis, or programmed cell death, is a fundamental biological process regulated by a complex network of signaling pathways. Assays detecting biochemical and cellular events indicative of apoptotic pathway activation are commonly used to investigate the role of Id-2 in cell survival and death promega.desigmaaldrich.com. Key markers of apoptosis include caspase activation, cleavage of proteins like PARP, and DNA fragmentation promega.desigmaaldrich.comnih.gov.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Their activation involves a cascade of proteolytic events triggered by pro-apoptotic signals sigmaaldrich.comabcam.com. Assays measuring caspase activity, particularly of effector caspases like caspase-3, are considered indicators of commitment to apoptotic cell death promega.desigmaaldrich.com. PARP-1 is a nuclear protein that is a major substrate for caspase-3 cleavage during apoptosis nih.gov. Detecting cleaved PARP can serve as another marker for caspase activation and ongoing apoptosis promega.desigmaaldrich.comnih.gov. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays detect DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free ends of DNA breaks promega.desigmaaldrich.comabcam.com.

Studies have investigated the effect of Id-2 on apoptosis using these methodologies. For instance, overexpression of Id-2 has been shown to augment apoptosis in certain cell lines, such as interleukin-3 (IL-3)-dependent 32D.3 myeloid progenitors and U2OS osteosarcoma cells nih.govplos.org. This pro-apoptotic effect of Id-2 has been observed to be independent of its ability to dimerize with bHLH members, suggesting a novel mechanism nih.gov. Research using transient overexpression of Id proteins in human epithelial colon carcinoma HCT116 cells indicated that Id3 exhibited a pro-apoptotic effect, while Id2 showed varied effects depending on specific mutations (Id2 Asp5 was pro-apoptotic, while Id2 Ala5 and Id2 HB enhanced viability) researchgate.net. Conversely, in bladder cancer cells, inhibition of ID2 expression inhibited apoptosis, while overexpression promoted apoptosis frontiersin.org.

Data from studies on bladder cancer cells (EJ and UMUC3) illustrate the impact of ID2 expression on apoptosis:

Cell LineID2 Expression LevelApoptosis
EJSilencedInhibited frontiersin.org
EJOverexpressedPromoted frontiersin.org
UMUC3SilencedInhibited frontiersin.org
UMUC3OverexpressedPromoted frontiersin.org

These findings highlight the context-dependent nature of Id-2's role in apoptosis, which can vary across different cell types.

Differentiation Assays (e.g., Marker Gene Expression, Morphological Changes)

Cellular differentiation is a process where a less specialized cell becomes a more specialized cell type. Id proteins are known regulators of this process, often acting as inhibitors of differentiation by sequestering bHLH transcription factors that promote differentiation ahajournals.orgcancerindex.orgaacrjournals.org. Differentiation assays assess the extent to which cells acquire characteristics of a specific lineage, commonly evaluated by monitoring the expression of lineage-specific marker genes and observing morphological changes.

Marker gene expression analysis, often performed using techniques like quantitative RT-PCR or Western blot, measures the levels of proteins or mRNA transcripts that are characteristic of a differentiated cell type scientificarchives.complos.org. Morphological changes, such as alterations in cell shape, size, and the formation of specific structures (e.g., myotubes in muscle differentiation or adipocyte lipid droplets), provide visual evidence of differentiation aacrjournals.orgplos.orgoup.com.

The role of Id-2 in differentiation is complex and can be either inhibitory or, in some contexts, promoting. Studies have shown that Id-2 expression is often down-regulated during the differentiation of various cell types aacrjournals.org. Overexpression of Id-2 has been shown to inhibit the differentiation of myoblasts aacrjournals.org. In vascular smooth muscle cells (VSMC), Id2, along with Id3, has been implicated in the de-differentiation that occurs after vascular injury, coinciding with decreased expression of differentiation markers like SM α-actin ahajournals.org.

However, in contrast to its role as an inhibitor, Id-2 expression has been observed to increase during the differentiation of myeloid precursors to granulocytes or macrophages aacrjournals.org. In mammary epithelial cells, Id-2 mRNA and protein were found to be up-regulated as cells lost proliferative capacity and initiated differentiation, suggesting a potential role in promoting mammary differentiation aacrjournals.org. Overexpression of Id2 in osteoblastic cells has been reported to activate bone differentiation in early stages aacrjournals.org. Furthermore, stable overexpression of Id2 in preadipocytes has been shown to promote the expression of PPARγ, a key regulator of adipogenesis, and enhance morphological differentiation and lipid accumulation oup.com. Conversely, knockdown of Id2 in preadipocytes antagonized adipocyte differentiation oup.com.

Research in trophoblast cells suggests that Insulin-like Growth Factor-1 (IGF-1) downregulates ID2 expression, which in turn mitigates trophoblast proliferation and promotes differentiation mdpi.com. Overexpression of ID2 in these cells mitigated the pro-differentiation effects of IGF-1 mdpi.com.

Examples of Id-2's effect on differentiation markers and morphological changes:

Cell TypeId-2 ManipulationEffect on DifferentiationObserved Markers/Changes
MyoblastsOverexpressionInhibited aacrjournals.org
Myeloid precursors (HL-60)DifferentiationIncreased expression aacrjournals.orgGranulocyte or macrophage differentiation aacrjournals.org
Mammary epithelial cellsDifferentiationUp-regulated expression aacrjournals.orgLoss of proliferation, initiation of differentiation aacrjournals.org
Osteoblastic cellsOverexpressionActivates early bone differentiation aacrjournals.org
PreadipocytesOverexpressionPromoted oup.comIncreased PPARγ expression, enhanced morphological differentiation, lipid accumulation oup.com
PreadipocytesKnockdownInhibited oup.comReduced capacity for adipocyte differentiation oup.com
VSMCUpregulation (after injury)Associated with de-differentiation ahajournals.orgDecreased SM α-actin expression ahajournals.org
Trophoblast cellsOverexpressionMitigated IGF-1 induced differentiation mdpi.com

These findings underscore the context-dependent nature of Id-2's influence on cellular differentiation, which can vary based on cell lineage and specific cellular cues.

Migration and Invasion Assays (in vitro)

Cell migration and invasion are critical processes involved in various physiological and pathological events, including embryonic development, wound healing, and cancer metastasis. In vitro migration and invasion assays are widely used to assess the ability of cells to move and penetrate through extracellular matrix barriers. Common methods include wound healing assays, Transwell migration assays, and Transwell invasion assays frontiersin.orgnih.govresearchgate.netdoaj.orgspandidos-publications.comresearchgate.net.

Wound healing assays measure the ability of cells to migrate into a scraped area on a cell culture surface. Transwell migration assays assess cell movement through a porous membrane, while Transwell invasion assays utilize a membrane coated with an extracellular matrix material (like Matrigel) to evaluate the ability of cells to degrade and pass through a barrier, mimicking tissue invasion frontiersin.orgnih.govresearchgate.netdoaj.orgspandidos-publications.com.

This compound has been implicated in regulating cell migration and invasion, although its specific effects can be cell type and context dependent. In some cancer types, Id-2 has been shown to promote migration and invasion. For example, overexpression of Id2 in low metastatic tumor cells downregulated Semaphorin 3F (SEMA3F), a known inhibitor of metastasis, and consequently enhanced their ability to migrate and invade in vitro nih.gov. In MCF-7 and SKOV-3 cancer cells, ectopic expression of wild-type Id2 significantly increased in vitro invasion potential and migratory capacity nih.gov. This invasion-promoting role of Id2 was found to be independent of its dimerization with bHLH members nih.gov.

Conversely, in bladder cancer cells, silencing ID2 expression enhanced migration and invasion, while overexpression decreased these abilities, suggesting a tumor suppressor role for ID2 in this context frontiersin.org. Similarly, in lung adenocarcinoma (LADC) cells, Id2 expression had a negative correlation with invasiveness, and silencing Id2 expression reversed the inhibitory effects on invasion and migration frontiersin.org.

Data from in vitro migration and invasion assays demonstrate the varied effects of Id-2:

Cell TypeId-2 ManipulationMigrationInvasion
Low metastatic tumor cellsEctopic expressionEnhanced nih.govEnhanced nih.gov
MDA-MB231 breast cancer cellsOverexpressionReduced aacrjournals.orgReduced aacrjournals.org
MCF-7 cancer cellsEctopic expression (wild-type)Increased nih.govIncreased nih.gov
SKOV-3 cancer cellsEctopic expression (wild-type)Increased nih.govIncreased nih.gov
Bladder cancer cells (EJ, UMUC3)SilencingEnhanced frontiersin.orgEnhanced frontiersin.org
Bladder cancer cells (EJ, UMUC3)OverexpressionDecreased frontiersin.orgDecreased frontiersin.org
LADC cellsSilencingReversed inhibitory effects frontiersin.orgReversed inhibitory effects frontiersin.org

These in vitro studies utilizing migration and invasion assays provide valuable insights into the complex and often contradictory roles of this compound in regulating cell motility and invasiveness across different cancer types and cellular contexts.

Conclusion and Future Research Directions

Current Understanding of Id-2 Protein's Multifaceted Roles

Research has illuminated the multifaceted roles of Id-2 in both normal physiology and disease states. It is a key player in regulating the development and differentiation of various cell lineages. For instance, Id-2 is essential for the proper development of natural killer (NK) cells and other lymphoid cells. It also plays a significant role in neurogenesis, the development of the mammary gland, and the regulation of the circadian clock.

The protein's function is often context-dependent, acting as either a promoter or an inhibitor of cellular processes depending on the cellular environment and its interacting partners. A primary mechanism of Id-2's function is its interaction with and inhibition of bHLH transcription factors, such as E proteins (E12, E47), which are crucial for the differentiation of many cell types. By sequestering these factors, Id-2 maintains cells in an undifferentiated, proliferative state. Furthermore, Id-2 can interact with the retinoblastoma (Rb) tumor suppressor protein, influencing cell cycle progression. This interaction can bypass the growth-suppressive function of Rb, thereby promoting cell proliferation.

In the context of cancer, Id-2 has a dichotomous role. Its overexpression is linked to poor prognosis and increased aggressiveness in several cancers, including neuroblastoma, pancreatic cancer, and certain types of breast cancer. In these cases, Id-2 promotes tumor progression by enhancing cancer stemness, proliferation, and metastasis. Conversely, in other contexts, such as bladder cancer and nonaggressive breast cancer, higher Id-2 expression is associated with a better prognosis and a less invasive phenotype. In immunology, Id-2 is critical for the differentiation and function of various immune cells. It is required for the development of NK cells and lymphoid tissue-inducer cells. In T cells, the balance between Id-2 and E proteins is crucial for determining the differentiation pathways of T helper cell subsets and the formation of memory CD8 T cells. Recent studies also highlight its role in the function of adipose-resident regulatory T cells (aTregs), which are important for controlling obesity-associated inflammation.

Table 1: Summary of this compound's Roles and Research Findings

Biological ProcessKey Function of Id-2Associated Findings and MechanismsReferences
Cell Cycle & Differentiation Negative regulator of differentiation; promoter of proliferation.Inhibits bHLH transcription factors (e.g., E2A), preventing their binding to DNA. Interacts with and inactivates the Retinoblastoma (Rb) protein to promote cell cycle progression.
Cancer Dual role; can be oncogenic or tumor-suppressive.Overexpression in neuroblastoma is driven by N-Myc and predicts poor outcome. Promotes breast cancer stemness and progression to invasive ductal carcinoma. Expression levels serve as a prognostic marker in various cancers like bladder, breast, and prostate.
Immunology Critical for immune cell development and function.Essential for natural killer (NK) cell and lymphoid tissue-inducer (LTi) cell differentiation. Regulates the differentiation and maintenance of regulatory T (Treg) cells, including adipose-resident Tregs (aTregs), and the formation of memory CD8 T cells.
Neurogenesis Regulator of neural precursor cell fate.Involved in the timing of neuronal differentiation and the proliferation of oligodendrocyte precursor cells. The N-Myc-Id2 pathway is active during nervous system development.
Circadian Rhythms Modulator of the circadian clock.Represses the transcriptional activity of the CLOCK-BMAL1 heterodimer, a core component of the molecular clock.

Unresolved Questions and Emerging Areas of this compound Research

Despite significant advances, many questions about Id-2's function remain. The precise molecular mechanisms that dictate its contradictory roles in different cancers are not fully understood. It is unclear why high levels of Id-2 promote aggressiveness in some tumors while suppressing it in others. This suggests the existence of cell-type-specific interacting partners or regulatory pathways that modulate Id-2's function.

Another area of active investigation is the full spectrum of bHLH and non-bHLH proteins that Id-2 interacts with in various physiological and pathological settings. Identifying these partners is key to understanding the specificity of Id-2's effects. The regulation of Id-2 expression itself is also complex and not completely mapped out. While some upstream regulators like Myc and BMPs are known, the broader network of signals that control Id-2 levels in different tissues and in response to diverse stimuli is an emerging field of study.

The role of Id-2 in the central nervous system is another frontier. Its function in mature neurons and glial cells during pathological conditions like stroke, trauma, and neurodegenerative diseases is just beginning to be explored. Furthermore, how Id proteins, which are intrinsically disordered, recognize and bind to multiple targets remains a fundamental, unresolved question in protein science. The epigenetic regulation of Id proteins in various diseases, particularly in neuroendocrine neoplasms, is also poorly understood and requires further research.

Potential for this compound as a Research Target in Disease Mechanism Studies

The central role of Id-2 in regulating cell fate decisions makes it a highly attractive target for studying disease mechanisms and for potential therapeutic intervention. In oncology, the expression level of Id-2 has already shown promise as a prognostic biomarker in several cancers, including neuroblastoma and breast cancer. High Id-2 expression can identify patients at higher risk for metastatic relapse, potentially guiding treatment decisions.

Targeting the Id-2 pathway represents a promising therapeutic strategy. For instance, inhibiting Id-2 function could be a way to induce differentiation and halt the proliferation of cancer cells in tumors where Id-2 acts as an oncogene, such as neuroblastoma. A natural compound, Helichrysetin, has been identified as an Id-2 inhibitor that can suppress the formation of ductal carcinoma in situ (DCIS) in preclinical models. Conversely, in cancers where Id-2 is tumor-suppressive, strategies to increase its expression or activity could be beneficial.

In immunology, manipulating Id-2 activity could offer new avenues for treating autoimmune diseases and cancer. Mod

Q & A

Q. What is the primary molecular mechanism of Id-2 in transcriptional regulation?

Id-2 acts as a negative regulator of basic helix-loop-helix (bHLH) transcription factors by forming heterodimers with them, thereby inhibiting their DNA-binding ability and transcriptional activity. This dominant-negative interaction prevents bHLH proteins from activating genes critical for differentiation, such as those involved in cell cycle exit or lineage commitment . Methodologically, this mechanism can be studied using co-immunoprecipitation (Co-IP) assays to confirm protein-protein interactions and luciferase reporter assays to quantify transcriptional repression.

Q. How is Id-2 expression detected in tissue samples, and what markers correlate with its activity?

Id-2 protein expression is commonly assessed via immunohistochemistry (IHC) using validated antibodies. In colorectal adenocarcinoma, Id-2 overexpression correlates with Ki67, a proliferation marker, suggesting its role in cell cycle progression . For quantification, Western blotting with normalization to housekeeping proteins (e.g., α-tubulin) is recommended. Researchers should also consider RNA-seq or qPCR to evaluate transcriptional regulation under experimental conditions (e.g., hypoxia ).

Q. What experimental models are used to study Id-2 in cancer progression?

  • In vitro: Prostate cancer cell lines (e.g., LNCaP, PC3) are manipulated via constitutive overexpression or siRNA knockdown to assess Id-2’s impact on invasion (Boyden chamber assays) and matrix metalloproteinase secretion (zymography) .
  • In vivo: Transgenic mouse models (e.g., Id2<sup>-/-</sup> mice) reveal tissue-specific roles, such as impaired osteoclastogenesis in rheumatoid arthritis or defective mammary gland development .

Advanced Research Questions

Q. How can conflicting data on Id-2’s role in cell differentiation be resolved?

Id-2 exhibits context-dependent roles: it promotes differentiation in mammary epithelial cells but inhibits it in skeletal muscle . To address contradictions, researchers should:

  • Perform comparative studies across cell types (e.g., hematopoietic vs. epithelial lineages).
  • Analyze post-translational modifications (e.g., phosphorylation at specific residues) that alter Id-2 stability or interactions .
  • Use conditional knockout models to isolate tissue-specific effects .

Q. What methodologies identify Id-2’s interaction partners in different cellular compartments?

  • Nuclear vs. cytoplasmic localization: Subcellular fractionation followed by mass spectrometry identifies context-dependent interactors (e.g., E-proteins in the nucleus ).
  • Proximity ligation assays (PLA): Detect transient interactions in situ, such as Id-2’s binding to Snai1 in regulating integrin β4 .
  • CRISPR-Cas9 screens: Uncover genetic networks co-regulated with Id-2, particularly in pathways like TGF-β or BMP signaling .

Q. How does hypoxia regulate Id-2 expression, and what are the functional implications?

Hypoxia upregulates Id-2 independently of HIF-1α, as shown in mouse embryonic fibroblasts (MEFs) . Methodological approaches include:

  • Hypoxia chambers (1% O2) to simulate low-oxygen conditions.
  • Chromatin immunoprecipitation (ChIP) to identify hypoxia-responsive transcription factors binding the ID2 promoter.
  • Functional assays (e.g., osteoclast differentiation cocultures) to link Id-2 induction to disease processes like rheumatoid arthritis .

Q. What strategies validate Id-2 as a therapeutic target in aggressive cancers?

  • Pharmacological inhibition: Screen small-molecule libraries for compounds disrupting Id-2/bHLH interactions using fluorescence polarization assays.
  • Gene editing: CRISPR interference (CRISPRi) to suppress ID2 in patient-derived xenografts (PDX) and monitor tumor growth/metastasis .
  • Biomarker analysis: Correlate Id-2 levels with clinical outcomes using TCGA datasets or retrospective IHC cohorts .

Methodological Considerations

Q. How is recombinant this compound generated for structural or functional studies?

Recombinant Id-2 is produced in E. coli or yeast systems with tags (e.g., His-tag for purification, AviTag for biotinylation). Key steps include:

  • Cloning the ID2 cDNA into expression vectors (e.g., pcDNAII) .
  • Optimizing induction conditions (e.g., IPTG concentration, temperature) to maximize soluble protein yield.
  • Validating functionality via electrophoretic mobility shift assays (EMSAs) with bHLH transcription factors .

Q. What statistical approaches address variability in Id-2 expression data across studies?

  • Meta-analysis: Pool datasets from public repositories (e.g., GEO, TCGA) to assess consensus trends.
  • Multivariate regression: Control for confounding variables (e.g., tumor grade, patient age) in clinical correlations .
  • Power calculations: Ensure sufficient sample size in animal studies to detect moderate effect sizes (e.g., ≥80% power with n=10/group).

Q. How can single-cell RNA sequencing resolve heterogeneity in Id-2-expressing cell populations?

  • Cluster analysis identifies subpopulations with high ID2 expression (e.g., tumor-initiating cells in colorectal cancer ).
  • Pseudotime trajectory analysis reveals dynamic ID2 regulation during differentiation (e.g., in hematopoietic stem cells ).

Tables

Q. Table 1. Key Functional Domains of this compound

Domain/RegionFunctionExperimental Validation MethodReference
HLH domainMediates heterodimerization with bHLH factorsCo-IP, yeast two-hybrid
N-terminal regionRegulates protein stabilityPhosphorylation assays (e.g., Phos-tag gels)
Nuclear localization signal (NLS)Directs nuclear importGFP fusion constructs, confocal microscopy

Q. Table 2. Id-2-Associated Pathways in Disease Models

Disease ModelPathwayFunctional OutcomeKey Citation
Colorectal adenocarcinomaWnt/β-cateninIncreased proliferation (Ki67<sup>+</sup>)
Rheumatoid arthritisRANKL/OPGOsteoclastogenesis promotion
Breast cancerProgesterone signalingLuminal lineage differentiation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.